TCO-PEG8-TFP ester
Description
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Properties
Molecular Formula |
C34H51F4NO12 |
|---|---|
Molecular Weight |
741.8 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H51F4NO12/c35-28-26-29(36)32(38)33(31(28)37)51-30(40)8-10-42-12-14-44-16-18-46-20-22-48-24-25-49-23-21-47-19-17-45-15-13-43-11-9-39-34(41)50-27-6-4-2-1-3-5-7-27/h1-2,26-27H,3-25H2,(H,39,41)/b2-1- |
InChI Key |
LVMKBSBHWYSGNU-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
TCO-PEG8-TFP Ester: A Technical Guide for Researchers in Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG8-TFP ester is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and for applications in molecular imaging.[1][2][3][4] This linker molecule is composed of three key components: a Trans-Cyclooctene (TCO) group, an eight-unit polyethylene glycol (PEG8) spacer, and a 2,3,5,6-Tetrafluorophenyl (TFP) ester.[5]
The TCO moiety facilitates rapid and highly specific bioorthogonal ligation with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry". This reaction is known for its exceptionally fast kinetics and the ability to proceed in complex biological media without the need for a catalyst. The TFP ester is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the lysine residues on proteins and antibodies. Notably, TFP esters exhibit greater stability towards hydrolysis in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation. The hydrophilic PEG8 spacer enhances the water solubility of the molecule, reduces aggregation of the resulting conjugate, and minimizes steric hindrance during the ligation process.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in drug development and research.
Core Properties and Quantitative Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and executing bioconjugation experiments.
| Property | Value | References |
| Molecular Formula | C34H51F4NO12 | |
| Molecular Weight | 741.77 g/mol | |
| Purity | >95% (typically analyzed by HPLC) | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Acetonitrile. | |
| Storage Conditions | -20°C, desiccated. TCO compounds are not recommended for long-term storage due to potential isomerization. | |
| Shipping Conditions | Typically shipped on dry ice to maintain stability. |
The reactivity of the TCO and TFP ester functional groups is critical to the utility of this linker. The following table summarizes important kinetic and stability data.
| Parameter | Value | Notes | References |
| TCO-Tetrazine Reaction Kinetics (Second-Order Rate Constant) | ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water) | This rapid reaction rate allows for efficient ligation even at low concentrations of reactants. | |
| TFP Ester Stability | More stable towards hydrolysis in aqueous media compared to NHS esters. | This increased stability allows for more controlled and efficient labeling of amine-containing biomolecules. | |
| Optimal pH for TFP Ester Reaction with Amines | Slightly higher than for NHS esters. | While NHS esters are optimal at pH 7.0-7.2, TFP esters favor a pH range of 7.5-8.0 for conjugation to amines. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the preparation of antibody conjugates and their subsequent ligation with a tetrazine-functionalized molecule. It is important to note that these are starting points, and optimization may be required for specific antibodies and payloads.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the modification of an antibody with this compound by targeting its primary amine groups.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or other means of buffer exchange (e.g., dialysis, tangential flow filtration)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by using a desalting column, dialysis, or other appropriate purification method. The purified TCO-modified antibody is now ready for the subsequent click reaction.
Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the bioorthogonal ligation of the TCO-modified antibody with a tetrazine-functionalized molecule (e.g., a drug, imaging agent, or nanoparticle).
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified antibody and the tetrazine-functionalized molecule in the reaction buffer.
-
Click Reaction: Mix the TCO-modified antibody and the tetrazine-functionalized molecule in a 1:1.5 to 1:5 molar ratio (TCO:tetrazine). The slight excess of the tetrazine component can help to ensure complete reaction of the TCO groups on the antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by a variety of analytical techniques, such as HPLC or mass spectrometry.
-
Purification (Optional): Depending on the downstream application, the resulting conjugate may be purified to remove any unreacted tetrazine-functionalized molecule. Size-exclusion chromatography is a commonly used method for this purpose.
Characterization of the Conjugate
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV/Vis Spectroscopy: This method relies on the distinct UV absorbance of the antibody (at 280 nm) and the conjugated molecule (at its specific maximum absorbance wavelength).
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the mass of the intact conjugate, from which the DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated molecules, allowing for the determination of the DAR distribution.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. This compound, 2353410-06-5 | BroadPharm [broadpharm.com]
TCO-PEG8-TFP Ester: A Technical Guide to Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of TCO-PEG8-TFP ester, a heterobifunctional linker at the forefront of bioconjugation strategies. We will delve into the distinct roles of its three key components—the Trans-Cyclooctene (TCO) group, the discrete eight-unit Polyethylene Glycol (PEG8) spacer, and the amine-reactive Tetrafluorophenyl (TFP) ester. This guide provides quantitative data, detailed experimental protocols, and workflow diagrams to empower researchers in the development of next-generation therapeutics and diagnostics, such as antibody-drug conjugates (ADCs), PROTACs, and molecular imaging agents.
Core Components and Mechanism of Action
This compound is a sophisticated chemical tool designed for a two-step bioconjugation process. It first allows for the stable modification of a biomolecule through its primary amines and subsequently enables an exceptionally fast and specific bioorthogonal ligation.
-
Tetrafluorophenyl (TFP) Ester: This functional group is responsible for the initial covalent attachment of the linker to a biomolecule. TFP esters react efficiently with primary amines, such as the ε-amino group of lysine residues on proteins and antibodies, to form a highly stable amide bond. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability against hydrolysis, particularly in aqueous solutions at basic pH. This leads to higher conjugation efficiency and reproducibility.[1][2]
-
Polyethylene Glycol (PEG8) Spacer: The PEG8 component is a discrete, monodisperse spacer consisting of eight ethylene glycol units. This hydrophilic linker imparts several beneficial properties to the resulting bioconjugate. It increases water solubility, which is particularly crucial when working with hydrophobic payloads, and helps to prevent aggregation.[3] The flexible nature of the PEG8 chain also minimizes steric hindrance, ensuring that the terminal TCO group remains accessible for subsequent reactions and that the biological activity of the conjugated molecule is preserved.[4][5]
-
Trans-Cyclooctene (TCO): The TCO group is the bioorthogonal reactive handle of the linker. It undergoes an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is notable for its extraordinary speed, with second-order rate constants orders of magnitude higher than other bioorthogonal reactions, and its high specificity, proceeding rapidly in complex biological media without the need for a catalyst.
The overall mechanism involves a two-stage process. First, the TFP ester of the TCO-PEG8-TFP molecule reacts with an amine-containing biomolecule. In the second stage, the now TCO-functionalized biomolecule is introduced to a tetrazine-modified payload (e.g., a drug, a fluorescent dye, or another protein), leading to rapid and stable ligation.
Mechanism of Action
Quantitative Data
Stability of TFP Ester vs. NHS Ester
The enhanced stability of TFP esters against hydrolysis is a significant advantage in bioconjugation. The following table presents a quantitative comparison of the hydrolysis half-lives of TFP and NHS esters at various pH levels. The data clearly indicates that TFP esters are substantially more stable, particularly under the slightly basic conditions often used for amine labeling.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | 1066 | 289 |
| 8.0 | 495 | 58 |
| 10.0 | 365 | 39 |
| Table 1: Comparison of the hydrolysis half-lives of TFP and NHS esters. |
Kinetics of TCO-Tetrazine Ligation
The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is exceptionally fast. The second-order rate constants for this reaction are among the highest of all bioorthogonal reactions, allowing for efficient conjugation even at low reactant concentrations.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| TCO and 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 |
| TCO and various tetrazines (general range) | 800 - 30,000 |
| Table 2: Second-order rate constants for TCO-tetrazine ligation. |
Impact of PEG8 Linker on Solubility and Aggregation
The inclusion of a hydrophilic PEG8 linker can dramatically improve the physicochemical properties of a bioconjugate, particularly for those with hydrophobic payloads. A case study on an antibody-drug conjugate demonstrated a significant increase in solubility and a reduction in aggregation after replacing a non-PEG linker with a Mal-PEG8-COOH linker.
| Property | Non-PEG Linker | PEG8 Linker | Improvement |
| Solubility in PBS | < 2 mg/mL | > 20 mg/mL | > 10-fold |
| Aggregation (in serum, 7 days) | > 30% | < 5% | > 6-fold reduction |
| Table 3: Impact of a PEG8 linker on ADC solubility and aggregation. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a two-step bioconjugation process. Optimization may be required for specific biomolecules and payloads.
Protocol 1: Labeling of an Antibody with this compound
Objective: To covalently attach the TCO-PEG8 moiety to an antibody via its lysine residues.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction mixture for 60-90 minutes at room temperature with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry (MALDI-TOF or ESI-MS). The TCO-labeled antibody is now ready for ligation.
-
Protocol 2: Ligation of a TCO-labeled Antibody with a Tetrazine-Payload
Objective: To conjugate the TCO-labeled antibody to a tetrazine-functionalized payload.
Materials:
-
TCO-labeled antibody (from Protocol 1)
-
Tetrazine-functionalized payload (e.g., tetrazine-dye, tetrazine-drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled antibody in the reaction buffer.
-
Dissolve the tetrazine-labeled payload in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Mix the TCO-labeled antibody and the tetrazine-labeled payload in a 1:1.5 molar ratio (TCO:tetrazine).
-
Incubate the mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance at ~520 nm.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted payload using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, SEC, and mass spectrometry to confirm successful conjugation and assess purity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for creating an antibody-drug conjugate (ADC) using this compound.
Experimental Workflow for ADC Synthesis
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. purepeg.com [purepeg.com]
- 4. This compound, 2353410-06-5 | BroadPharm [broadpharm.com]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
The Strategic Role of the PEG8 Spacer in TCO-PEG8-TFP Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The TCO-PEG8-TFP ester is a heterobifunctional crosslinker that has gained significant traction in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging probes. Its modular design, comprising a trans-cyclooctene (TCO) group, a discrete eight-unit polyethylene glycol (PEG8) spacer, and a tetrafluorophenyl (TFP) ester, offers a unique combination of reactivity, stability, and favorable physicochemical properties. This technical guide provides an in-depth analysis of the pivotal role of the PEG8 spacer in this reagent, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Components and Their Functions
The this compound is meticulously designed for a two-step bioconjugation strategy.
-
trans-Cyclooctene (TCO): This strained alkene is the bioorthogonal reactive handle. It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner.[1][2] This "click chemistry" reaction is notable for its high biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[3] The reaction is irreversible, forming a stable dihydropyridazine linkage.[4]
-
Tetrafluorophenyl (TFP) Ester: This amine-reactive group enables the covalent attachment of the crosslinker to biomolecules. The TFP ester reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[5]
-
PEG8 Spacer: This discrete polyethylene glycol linker is the central component that dictates many of the favorable properties of the resulting bioconjugate. It is a monodisperse spacer, meaning it has a precisely defined length and molecular weight, which is crucial for creating homogenous bioconjugates.
The Multifaceted Role of the PEG8 Spacer
The inclusion of a PEG8 spacer is a strategic design choice that addresses several key challenges in bioconjugation and drug development.
Enhanced Hydrophilicity and Solubility
Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic. This can lead to aggregation, reduced stability, and poor pharmacokinetic profiles. The PEG8 spacer acts as a "hydrophilicity reservoir," significantly improving the aqueous solubility of the entire bioconjugate. This enhanced solubility is critical for preventing aggregation during formulation and administration, and for improving the overall stability of the molecule in biological fluids. The amphiphilic nature of PEG allows it to dissolve in both water and a range of organic solvents, facilitating the conjugation process itself.
Improved Pharmacokinetics and Reduced Immunogenicity
The hydrophilic and flexible nature of the PEG8 chain creates a hydration shell around the bioconjugate. This "stealth" effect can mask immunogenic epitopes on the molecule, reducing the risk of an undesired immune response. While longer PEG chains have a more pronounced effect, even a short spacer like PEG8 can contribute to an improved pharmacokinetic profile by increasing the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life.
Optimized Spatial Separation and Minimized Steric Hindrance
The defined length of the PEG8 spacer provides optimal distance between the conjugated biomolecule and the TCO group. This spatial separation is crucial for minimizing steric hindrance, ensuring that the biological activity of the biomolecule (e.g., an antibody's ability to bind to its target antigen) is not compromised by the attached payload or the subsequent ligation with a tetrazine-modified molecule.
Contribution to a Homogenous Product
The use of a monodisperse PEG8 linker is instrumental in achieving a uniform drug-to-antibody ratio (DAR) in ADC development. This leads to a more homogenous final product with consistent efficacy and safety profiles, a critical requirement for therapeutic applications.
Quantitative Data and Comparisons
The selection of the TFP ester over the more common N-hydroxysuccinimide (NHS) ester is a key feature of this crosslinker, offering superior stability.
| Parameter | NHS Ester | TFP Ester | Reference |
| Hydrolysis Half-life at pH 10 | 39 minutes | ~390 minutes (10-fold longer) | |
| Relative Stability to Hydrolysis | Less stable | More stable, especially at basic pH | |
| Optimal pH for Conjugation | 7.0 - 8.5 | 8.0 - 9.0 |
The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known.
| Reaction | Second-Order Rate Constant (k₂) | Reference |
| TCO-Tetrazine Ligation | 10³ - 10⁶ M⁻¹s⁻¹ | |
| Specific Example: 3,6-di-(2-pyridyl)-s-tetrazine with TCO | ~2000 M⁻¹s⁻¹ |
Experimental Protocols
Protocol for Labeling a Protein with this compound
This protocol outlines the general steps for conjugating this compound to a protein, such as an antibody, via primary amines.
Materials:
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, high-purity solvent (e.g., DMSO or DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl or glycine, pH 8.0
-
Desalting spin columns or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS or a similar amine-free buffer.
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted TFP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the TCO-labeled Protein:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or size-exclusion chromatography equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry (MALDI-TOF or ESI-MS).
-
Protocol for TCO-Tetrazine Ligation
This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified protein in the reaction buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Combine the TCO-modified protein and the tetrazine-labeled molecule in the reaction buffer. An equimolar ratio or a slight excess of the tetrazine-labeled molecule is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C. The reaction is often complete within minutes due to the fast kinetics.
-
-
Purification (if necessary):
-
If required, purify the final conjugate to remove any unreacted tetrazine-labeled molecule using size-exclusion chromatography or dialysis.
-
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the key processes and the logical advantages conferred by the PEG8 spacer.
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Core advantages imparted by the PEG8 spacer in bioconjugates.
Conclusion
The this compound is a highly effective and versatile tool for modern bioconjugation. The strategic inclusion of the PEG8 spacer is central to its utility, providing a crucial balance of hydrophilicity, flexibility, and spatial separation. These properties translate into tangible benefits for the resulting bioconjugates, including enhanced solubility, improved pharmacokinetic profiles, reduced immunogenicity, and preserved biological activity. For researchers and drug development professionals, a thorough understanding of the role of the PEG8 spacer is essential for harnessing the full potential of this powerful crosslinking reagent in the design of next-generation therapeutics and diagnostics.
References
An In-depth Technical Guide to the Solubility and Stability of TCO-PEG8-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of TCO-PEG8-TFP ester, a heterobifunctional crosslinker essential for bioconjugation and the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document details its chemical properties, solubility in various solvents, stability under different conditions, and provides protocols for its use in labeling biomolecules.
Chemical Properties and Structure
This compound is a molecule composed of a trans-cyclooctene (TCO) group, an eight-unit polyethylene glycol (PEG8) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. The TCO group is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder cycloaddition (IEDDA) "click" chemistry reactions with tetrazines.[1][2] The hydrophilic PEG8 spacer enhances water solubility and reduces steric hindrance during conjugation.[3][4] The TFP ester is an amine-reactive functional group that forms stable amide bonds with primary amines, such as the lysine residues on proteins.[5]
| Property | Value |
| Molecular Formula | C34H51F4NO12 |
| Molecular Weight | 741.77 g/mol |
| CAS Number | 2353410-06-5 |
| Purity | Typically >95% |
Solubility
The solubility of this compound is a critical factor for its application in various experimental settings. The presence of the hydrophilic PEG8 chain significantly contributes to its solubility profile.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Acetonitrile | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Water | The PEG spacer improves water solubility, though TFP esters are generally less water-soluble than NHS esters. |
Stability
The stability of this compound is influenced by both the TCO group and the TFP ester. Understanding these factors is crucial for optimal storage and handling to ensure successful conjugation.
TCO Group Stability
The trans-cyclooctene (TCO) moiety is known to have a limited shelf life due to its potential to isomerize to the much less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended. For optimal stability, the compound should be stored at -20°C. While stable in aqueous media for extended periods (weeks at 4°C, pH 7.5), exposure to light may promote isomerization.
TFP Ester Stability
The TFP ester offers enhanced stability compared to the more commonly used N-hydroxysuccinimide (NHS) esters, particularly concerning hydrolysis in aqueous media. This superior stability leads to more efficient and reproducible labeling of biomolecules. The optimal pH for the reaction of TFP esters with primary amines is in the range of 7.5 to 8.5, which is slightly higher than that for NHS esters. In this pH range, the rate of reaction with amines is favorable compared to the rate of hydrolysis.
| Condition | Observation | Reference |
| pH | TFP esters exhibit greater stability against hydrolysis in aqueous media compared to NHS esters. The optimal pH for conjugation to amines is >7.5. The TCO-tetrazine reaction is efficient in a pH range of 6-9. | |
| Temperature | Recommended storage at -20°C. The TCO-tetrazine reaction proceeds efficiently at both 4°C and room temperature (20-25°C), with faster kinetics at higher temperatures. | |
| Storage | Long-term storage is not recommended due to TCO isomerization. Store in a dry, dark place at -20°C. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the modification of amine-containing biomolecules and subsequent click chemistry ligation.
General Protocol for Protein Labeling with this compound
This protocol describes the modification of a protein with this compound by targeting primary amines.
-
Reagent Preparation : Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Protein Preparation : Exchange the protein into an amine-free buffer at a pH between 7.5 and 8.5 (e.g., phosphate-buffered saline, PBS). The protein concentration should typically be in the range of 1-5 mg/mL.
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification : Remove the excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
General Protocol for TCO-Tetrazine Ligation
This protocol outlines the "click" reaction between a TCO-labeled biomolecule and a tetrazine-functionalized molecule.
-
Reagent Preparation : Prepare the TCO-labeled biomolecule in a suitable reaction buffer (e.g., PBS, pH 6.5-7.5).
-
Ligation Reaction : Add the tetrazine-containing molecule to the solution of the TCO-labeled biomolecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often used.
-
Incubation : The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature. For reactions at 4°C or with very dilute reactants, longer incubation times may be necessary. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by following its absorbance between 510 and 550 nm.
-
Purification : If necessary, the final conjugate can be purified from any unreacted components by standard methods such as size-exclusion chromatography.
Visualizations
The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.
Figure 1. Reaction scheme of this compound bioconjugation.
Figure 2. A typical experimental workflow for bioconjugation.
References
An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier tool in the fields of chemical biology, drug development, and materials science.[1][2][3] Its exceptional reaction kinetics, high specificity, and biocompatibility have established it as a cornerstone of bioorthogonal chemistry, enabling the precise modification of biomolecules in complex biological systems.[1][2] This technical guide provides a comprehensive overview of the core principles of IEDDA reactions, detailed experimental protocols, and a summary of quantitative data to facilitate its application in research and development.
Core Principles
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile. This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The unique reactivity of the IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller energy gap between these frontier orbitals leads to faster reaction rates.
The most common dienes used in bioorthogonal IEDDA reactions are 1,2,4,5-tetrazines. Their electron-deficient nature is enhanced by electron-withdrawing substituents. The dienophiles are typically strained and electron-rich alkenes or alkynes, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes. The strain in these molecules raises the energy of their HOMO, bringing it closer to the LUMO of the tetrazine and thus accelerating the reaction.
The reaction mechanism proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of a nitrogen molecule (N₂) and the formation of a stable dihydropyridazine product. If an alkyne is used as the dienophile, the product is a pyridazine.
Quantitative Data
The selection of the appropriate diene and dienophile is critical for the success of an IEDDA reaction. The following tables summarize key quantitative data for commonly used reactants to aid in experimental design.
Table 1: Second-Order Rate Constants (k₂) for Selected IEDDA Reactions
| Diene | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | axial-TCO | Water | 3.3 x 10⁵ |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 Methanol/Water | 2000 |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | Methanol | 0.26 |
| 3,6-di-(2-pyridyl)-s-tetrazine | (±)-endo,exo-5-Norbornene-2,3-dicarboxylic anhydride | Methanol | 0.03 |
| 3,6-di-(2-pyridyl)-s-tetrazine | exo,exo-5-Norbornene-2,3-dimethanol | Methanol | 0.15 |
| 3-(p-Benzylamino)-6-methyl-s-tetrazine | TCO | Acetonitrile/Water | 8.9 x 10² |
| 3-methyl-6-phenyl-s-tetrazine | TCO | Acetonitrile/Water | 3.1 x 10² |
| 3,6-diphenyl-s-tetrazine | Norbornene | Dichloromethane | 1.9 x 10⁻² |
| Dipyridal tetrazine | TCO | - | 2000 (±400) |
| Hydrogen-substituted tetrazines | TCO | - | up to 30,000 |
| Methyl-substituted tetrazines | TCO | - | ~1000 |
Data compiled from multiple sources. Conditions may vary.
Table 2: Typical Reaction Conditions and Yields
| Parameter | Value | Notes |
| Reaction Temperature | 4°C, 25°C, or 37°C | Dependent on the application. |
| Reaction pH | 6 - 9 | For reactions in PBS buffer. |
| Reaction Time | 10 minutes - 2 hours | Dependent on reactants and concentrations. |
| Reaction Yields | Good to excellent (>80-90%) | Often quantitative in bioconjugation with excess reactant. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common tetrazine and a general protocol for a bioconjugation reaction.
Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a representative procedure for synthesizing a commonly used tetrazine in bioorthogonal applications.
Materials:
-
2-cyanopyridine
-
Anhydrous hydrazine
-
Sulfur (optional catalyst)
-
Ethanol
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol. The reaction can be stirred at room temperature or gently heated (e.g., to 78°C) for 30 minutes to several hours, depending on the specific nitrile used. Monitor the reaction progress by TLC.
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating tetrazine formation.
-
Purification: Extract the crude product with an organic solvent like dichloromethane or purify it directly by column chromatography on silica gel. The final product is typically a colored solid.
Protocol 2: General Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol outlines the labeling of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.
Materials:
-
Protein 1 and Protein 2 in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester
-
Methyl-tetrazine-PEGx-NHS ester
-
Anhydrous DMSO or DMF
-
1 M NaHCO₃
-
Spin desalting columns
Procedure:
-
Protein 1 Activation with TCO-NHS ester:
-
To 100 µg of Protein 1 in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of TCO-PEGx-NHS ester (dissolved in DMSO or DMF) to the protein solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column.
-
-
Protein 2 Activation with Tetrazine-NHS ester:
-
To 100 µg of Protein 2 in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of methyl-tetrazine-PEGx-NHS ester (dissolved in DMSO or DMF) to the protein solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Remove excess, unreacted tetrazine-NHS ester using a spin desalting column.
-
-
Cross-linking Reaction:
-
Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.
-
The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.
-
-
Purification (Optional): The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C.
Visualizations
Diagram 1: IEDDA Reaction Mechanism
Caption: The reaction mechanism of the inverse-electron-demand Diels-Alder reaction.
Diagram 2: General Workflow for IEDDA Bioconjugation
Caption: A generalized experimental workflow for a typical IEDDA bioconjugation.
References
An In-depth Technical Guide to Trans-Cyclooctene (TCO) Reagents in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of trans-cyclooctene (TCO) reagents and their pivotal role in the field of bioorthogonal chemistry. TCO reagents are renowned for their exceptionally fast reaction kinetics in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC or IEDDA) reactions with tetrazine partners. This "click chemistry" ligation has become an indispensable tool for bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems, from in vitro assays to live cells and in vivo models.
Core Features of TCO Reagents
The utility of TCO reagents stems from a combination of unique chemical properties:
-
Exceptional Reactivity: TCO possesses a highly strained trans-double bond within its eight-membered ring. This ring strain is the primary driving force behind its rapid reactivity with tetrazines, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, among the fastest of all bioorthogonal reactions.[1][2] This allows for efficient labeling at very low, nanomolar to micromolar concentrations, which is critical for minimizing potential toxicity in biological applications.[3]
-
High Selectivity and Bioorthogonality: The TCO-tetrazine reaction is highly selective, proceeding rapidly under physiological conditions (temperature, pH, and aqueous media) without interfering with native biological functional groups such as amines, thiols, or carboxylates.[4] This bioorthogonality ensures that labeling is precise and limited to the intended molecular targets.
-
Stability: While highly reactive with tetrazines, TCO derivatives have been optimized for improved stability in aqueous buffers and biological media. The stability is influenced by the isomer and substitution pattern on the cyclooctene ring. For instance, some derivatives show no degradation in aqueous solutions for up to 14 days and remain predominantly in their reactive trans-isomer form after several days in human serum. However, they can be susceptible to isomerization in the presence of thiols, a factor to consider in experimental design.
-
Metal-Free Reaction: Unlike other common click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the TCO-tetrazine ligation does not require a cytotoxic metal catalyst. This makes it exceptionally well-suited for applications in live-cell imaging and in vivo studies where cellular viability and integrity are paramount.
Quantitative Data on TCO Reagents
The performance of TCO reagents can be quantified by their reaction kinetics and stability. The tables below summarize key data compiled from various sources to aid in the selection of the appropriate reagent for a specific application.
Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines
This table presents the second-order rate constants (k₂) for the reaction between various TCO derivatives and tetrazines, highlighting the impact of structure on reactivity.
| TCO Derivative | Tetrazine Partner | k₂ (M⁻¹s⁻¹) | Conditions |
| TCO-Antibody | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS, 37°C |
| s-TCO (strained) | 3,6-diphenyl-s-tetrazine | ~457,600 * | Methanol |
| s-TCO (strained) | di-2-pyridyl-s-tetrazine | 3,300,000 | Aqueous/Organic Media |
| d-TCO (dioxolane-fused) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water, 25°C |
| 5-hydroxy-TCO (equatorial) | Water-soluble tetrazine | 5,235 ± 258 | 45:55 H₂O:MeOH, 25°C |
| d-TCO | Water-soluble tetrazine | 167,000 ± 7,000 | 45:55 H₂O:MeOH, 25°C |
| Axial TCO-carbamate | Dipyridyl-tetrazine | 57.7 | Not specified |
| Equatorial TCO-carbamate | Dipyridyl-tetrazine | ~0.37 (156-fold slower) | Not specified |
Note: Reactivity reported as 160 times faster than the original TCO. Rate constants can vary significantly based on the specific substituents on both the TCO and tetrazine, as well as solvent and temperature conditions.
Table 2: Stability of TCO Derivatives
This table provides insights into the stability of TCO reagents under various conditions, a critical consideration for experimental design, particularly for multi-day or in vivo studies.
| TCO Derivative | Condition | Half-life / Stability Metric |
| TCO-Antibody Conjugate | In vivo (serum) | 75% remained reactive after 24h |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days |
| d-TCO | Human serum, room temp. | >97% remained as trans-isomer after 4 days |
| TCO | 0.12 µM 3-mercapto-2-pentanone in phosphate buffer | t₁/₂ = 0.6 hours (isomerization to CCO) |
| s-TCO | 30 mM mercaptoethanol in D₂O-PBS | Isomerization observed |
| s-TCO + Trolox (inhibitor) | 30 mM mercaptoethanol in D₂O-PBS | <5% isomerization after 29.5 hours |
Logical Relationships and Experimental Workflows
Visualizing the relationships between reagent structure and function, as well as common experimental workflows, can aid in designing and executing experiments.
Caption: Relationship between TCO structure and its properties.
Caption: Workflow for pre-targeted in vivo imaging.
Caption: Using a TCO-inhibitor for target discovery.
Detailed Experimental Protocols
The following protocols provide a starting point for common applications of TCO reagents. Optimization may be required based on the specific protein, cell line, and reagents used.
Protocol 1: Protein Labeling with TCO-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety by targeting primary amines (e.g., lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO reagent and quenching buffer by passing the solution through a desalting spin column or by dialysis against a suitable storage buffer.
-
Confirmation and Storage: The TCO-labeled protein is now ready for subsequent ligation with a tetrazine-functionalized molecule. Confirm labeling via mass spectrometry if desired. Store the conjugate at 4°C or -80°C.
Protocol 2: Two-Step Cell Surface Labeling
This protocol details the labeling of cell surface proteins using a TCO-modified antibody followed by a fluorescent tetrazine probe.
Materials:
-
Cells expressing the target surface protein
-
TCO-labeled primary antibody (prepared as in Protocol 1 or purchased)
-
Tetrazine-fluorophore conjugate
-
Cell culture medium
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in plates.
-
Primary Antibody Incubation: Wash cells once with cold Wash Buffer. Incubate the cells with the TCO-labeled antibody diluted in Wash Buffer for 30-60 minutes at 4°C to prevent receptor internalization. The optimal antibody concentration should be pre-determined by titration.
-
Washing: Wash the cells three times with cold Wash Buffer to remove unbound TCO-antibody.
-
Tetrazine Ligation: Incubate the cells with the tetrazine-fluorophore conjugate, diluted to a final concentration of 5-50 µM in cell culture medium, for 5-30 minutes at 37°C or room temperature. Protect from light. The reaction is often visible by the disappearance of the tetrazine's color.
-
Final Washes: Wash the cells three times with Wash Buffer to remove the unreacted tetrazine-fluorophore.
-
Imaging: The cells are now ready for live-cell imaging. Alternatively, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature, washed, and then imaged.
Conclusion
TCO-tetrazine ligation represents the pinnacle of speed and efficiency in bioorthogonal chemistry. Its biocompatibility, selectivity, and catalyst-free nature have established it as an invaluable technique for researchers in chemical biology, drug development, and diagnostics. From precisely labeling proteins and cell surfaces to enabling advanced in vivo pre-targeting strategies, TCO reagents provide a versatile and powerful platform for exploring and manipulating biological systems with minimal perturbation. This guide provides the foundational knowledge and practical protocols to successfully implement this transformative technology in your research endeavors.
References
- 1. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the PI3K/Akt/mTor pathway using 31P-NMR spectroscopy: routes to glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
TCO-PEG8-TFP Ester: A Versatile Linker for Advanced PROTAC Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted therapeutics. These heterobifunctional molecules offer a novel modality for selectively eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The rational design of a PROTAC is a multi-parameter optimization process, with the linker component playing a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the final molecule. This technical guide focuses on the applications of a specific and highly versatile linker, TCO-PEG8-TFP ester, in the development of next-generation PROTACs.
Introduction to this compound
This compound is a heterobifunctional linker designed to facilitate the modular and efficient synthesis of PROTACs. It is comprised of three key components:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive and specific handle for bioorthogonal "click chemistry." Specifically, it undergoes a rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule. This reaction is exceptionally fast and proceeds under mild, biocompatible conditions, making it ideal for the final conjugation step in PROTAC synthesis.
-
Polyethylene Glycol (PEG8): An eight-unit polyethylene glycol spacer. The PEG component enhances the aqueous solubility and cell permeability of the PROTAC molecule. Furthermore, the length of the linker is a critical determinant of the stability and efficiency of the ternary complex formed between the target protein, the PROTAC, and the E3 ubiquitin ligase. The PEG8 spacer provides a defined and flexible length to optimize this crucial spatial arrangement.
-
Tetrafluorophenyl (TFP) Ester: An amine-reactive activated ester. TFP esters are used to form stable amide bonds with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine residues. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability towards hydrolysis in aqueous media, which leads to more efficient and reproducible conjugation reactions.
The combination of these three moieties in a single molecule provides a powerful tool for the assembly of PROTACs with a high degree of control and efficiency.
The Role of this compound in the PROTAC Workflow
The modular nature of this compound allows for a convergent and flexible synthetic strategy for PROTAC development. The general workflow involves the separate synthesis or acquisition of a target protein (Protein of Interest - POI) ligand and an E3 ligase ligand. One of these ligands is functionalized with a primary amine, while the other is modified with a tetrazine group.
The this compound then acts as the central bridge, connecting the two ligands in a stepwise manner:
-
Amide Bond Formation: The TFP ester of the linker reacts with the amine-functionalized ligand (either the POI ligand or the E3 ligase ligand) to form a stable amide bond.
-
TCO-Tetrazine Ligation: The TCO group on the now ligand-linker conjugate is then reacted with the tetrazine-functionalized counterpart via the iEDDA click reaction to yield the final PROTAC molecule.
This workflow is visualized in the diagram below:
Caption: A schematic overview of the PROTAC synthesis workflow using the this compound linker.
Data Presentation: Quantifying PROTAC Efficacy
The successful development of a PROTAC requires rigorous quantitative assessment of its biological activity. Key parameters used to characterize PROTAC efficacy include:
-
Degradation Potency (DC50): The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Maximum Degradation (Dmax): The maximum percentage of target protein degradation achieved at a given concentration of the PROTAC.
-
Binding Affinity (Kd): The dissociation constant, which measures the binding affinity of the PROTAC to its target protein and the E3 ligase.
-
Cell Viability (IC50): The concentration of the PROTAC that inhibits cell growth or viability by 50%.
While specific quantitative data for PROTACs synthesized using the this compound linker is not extensively available in the public domain, the following table provides illustrative examples of the types of data generated in PROTAC development, based on published studies of similar molecules.
| PROTAC Target | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Kd (Target) (nM) | IC50 (nM) | Reference |
| BRD4 | CRBN | PEG-based | HeLa | ~1 | >90 | - | ~5 | [1][2] |
| BCR-ABL | CRBN | PEG-based | K562 | 4.4 | >90 | - | - | [3] |
| BTK | CRBN | PEG-based | Ramos | 1-40 | >90 | - | - | [4] |
| KRAS | CRBN | PEG-based | NCI-H358 | 30 | >80 | - | - | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs using the this compound linker.
Protocol 1: Conjugation of this compound to an Amine-Containing Ligand
This protocol describes the reaction of the TFP ester with a primary amine on a POI or E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing ligand (e.g., POI-NH2 or E3-NH2)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation of Ligand Solution: Dissolve the amine-containing ligand in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Preparation of TFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: While stirring the ligand solution, slowly add a 10- to 20-fold molar excess of the dissolved this compound.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired conjugate.
-
Purification: Purify the crude product by preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final TCO-functionalized ligand by LC-MS and NMR spectroscopy.
Protocol 2: TCO-Tetrazine Ligation to form the Final PROTAC
This protocol describes the final "click chemistry" step to form the PROTAC.
Materials:
-
TCO-functionalized ligand-linker conjugate (from Protocol 1)
-
Tetrazine-functionalized ligand
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction vial
-
Stirring apparatus
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) if the reagents are sensitive to air or moisture.
-
Dissolution: Dissolve the tetrazine-functionalized ligand in the chosen anhydrous solvent.
-
Addition of TCO-conjugate: Add an equimolar amount (1.0 to 1.2 equivalents) of the TCO-functionalized ligand-linker conjugate to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically very fast and can be complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS. The disappearance of the characteristic red color of the tetrazine can also be used as a visual indicator of reaction completion.
-
Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
Protocol 3: Western Blot for Measuring Protein Degradation
This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil to denature the proteins. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Visualizing PROTAC Mechanisms and Workflows
Graphviz diagrams are provided below to illustrate key concepts in PROTAC development.
The PROTAC Mechanism of Action
References
- 1. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
Methodological & Application
Application Notes and Protocols for Cell Surface Modification using TCO-PEG8-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG8-TFP ester is a heterobifunctional crosslinker designed for the two-step modification of biological molecules and cell surfaces. This reagent features a Trans-Cyclooctene (TCO) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester. The TFP ester allows for the covalent attachment of the molecule to primary amines on cell surface proteins, a process often referred to as amine labeling. The TCO group then serves as a bioorthogonal handle for a subsequent, highly specific, and rapid "click chemistry" reaction with a tetrazine-modified molecule of interest, such as a fluorescent dye, a drug molecule, or a biotin tag.[1][2][3]
The integrated polyethylene glycol (PEG8) spacer enhances the water solubility of the molecule and provides a flexible linker that minimizes steric hindrance during the two-step labeling process.[4] TFP esters are known for their high reactivity towards primary amines and greater stability against hydrolysis in aqueous environments compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[4]
This two-step labeling strategy offers exceptional control and versatility for cell surface engineering, enabling researchers to specifically tag and study cellular components and processes. This technology has been applied in various research areas, including live-cell imaging, molecular diagnostics, and targeted drug delivery.
Principle of the Two-Step Cell Surface Modification
The modification of cell surfaces using this compound is a sequential, two-step process that leverages both amine reactivity and bioorthogonal click chemistry.
Step 1: Amine Labeling with this compound. In the first step, the TFP ester of the TCO-PEG8-TFP molecule reacts with primary amines (e.g., the ε-amino group of lysine residues) on cell surface proteins. This reaction forms a stable amide bond, covalently attaching the TCO-PEG8 moiety to the cell surface. This reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-9.0) to ensure the primary amines are deprotonated and thus more nucleophilic.
Step 2: Bioorthogonal TCO-Tetrazine Ligation. The second step involves the introduction of a molecule of interest that has been pre-functionalized with a tetrazine group. The TCO group on the cell surface reacts with the tetrazine via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click" reaction is extremely fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst. This bioorthogonal nature ensures that the reaction only occurs between the TCO and tetrazine, avoiding off-target reactions with other cellular components.
Experimental Protocols
Materials
-
This compound (Store at -20°C, protect from moisture)
-
Cells of interest (e.g., adherent or suspension cells)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tetrazine-functionalized molecule of interest (e.g., tetrazine-fluorophore)
-
Cell culture medium
-
Bovine Serum Albumin (BSA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM glycine)
-
Flow cytometer or fluorescence microscope
Protocol 1: Cell Surface Labeling with this compound (Step 1)
This protocol outlines the procedure for labeling live cell surfaces with the TCO moiety.
-
Cell Preparation:
-
For adherent cells, grow cells to 80-90% confluency in a suitable culture vessel.
-
For suspension cells, harvest cells and wash once with ice-cold, amine-free PBS. Resuspend the cell pellet to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in ice-cold, amine-free PBS.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh for each experiment.
-
-
Labeling Reaction:
-
Dilute the 10 mM this compound stock solution in ice-cold, amine-free PBS to the desired final concentration. A starting concentration range of 10-100 µM is recommended, but the optimal concentration should be determined empirically for each cell type to balance labeling efficiency and cell viability.
-
For adherent cells, remove the culture medium, wash once with ice-cold PBS, and add the this compound solution to cover the cell monolayer.
-
For suspension cells, add the diluted this compound solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at 4°C or on ice with gentle agitation. Performing the incubation at low temperature minimizes membrane turnover and internalization of the label.
-
-
Washing and Quenching:
-
Following incubation, remove the labeling solution.
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted this compound.
-
Optional Quenching Step: To ensure all unreacted TFP ester is quenched, incubate the cells with a quenching solution (e.g., 100 mM glycine in PBS) for 10-15 minutes at room temperature.
-
Wash the cells twice more with ice-cold PBS.
-
-
Proceed to Step 2 or Cell Analysis:
-
The TCO-labeled cells are now ready for the subsequent tetrazine ligation (Protocol 2) or can be analyzed to confirm TCO presentation on the cell surface.
-
Protocol 2: Tetrazine Ligation on TCO-Labeled Cells (Step 2)
This protocol describes the "click" reaction to attach a tetrazine-functionalized molecule to the TCO-modified cell surface.
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine-functionalized molecule of interest in a suitable solvent (e.g., DMSO or PBS).
-
-
Ligation Reaction:
-
Resuspend the TCO-labeled cells (from Protocol 1) in a suitable buffer (e.g., PBS or cell culture medium) at a density of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Add the tetrazine-functionalized molecule to the cell suspension. A slight molar excess (1.5-2 fold) of the tetrazine reagent relative to the estimated number of surface TCO groups is recommended to ensure efficient ligation. A starting concentration of 1-10 µM for the tetrazine-fluorophore is often a good starting point for imaging applications.
-
Incubate for 30-60 minutes at room temperature or 37°C. The reaction is typically rapid, but the optimal time can be determined empirically.
-
-
Washing:
-
Following the incubation, wash the cells three times with PBS containing 1% BSA to remove any unreacted tetrazine-functionalized molecule.
-
-
Analysis:
-
The dual-labeled cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.
-
Protocol 3: Quantification of Cell Surface TCO Labeling by Flow Cytometry
This protocol allows for the quantification of the TCO groups successfully attached to the cell surface.
-
Perform Protocol 1: Label cells with this compound as described.
-
Perform Protocol 2: Ligate a tetrazine-conjugated fluorophore to the TCO-labeled cells.
-
Prepare Samples for Flow Cytometry:
-
Resuspend the final cell pellet in flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Include appropriate controls:
-
Unlabeled cells.
-
Cells treated only with the tetrazine-fluorophore (no TCO labeling).
-
Cells labeled with varying concentrations of this compound to determine the optimal concentration.
-
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI compared to the control groups indicates successful TCO labeling and subsequent tetrazine ligation.
-
Protocol 4: Cell Viability Assessment
It is crucial to assess the impact of the labeling procedure on cell health.
-
Perform Labeling: Subject cells to the complete two-step labeling protocol.
-
Viability Staining:
-
Use a standard cell viability assay, such as Trypan Blue exclusion, or a fluorescent viability dye like Propidium Iodide (PI) or DAPI for flow cytometry.
-
-
Analysis:
-
Quantify the percentage of viable cells after labeling and compare it to an unlabeled control cell population to ensure the labeling process is not cytotoxic.
-
Quantitative Data Summary
The efficiency of cell surface modification can be influenced by several parameters. The following tables provide a summary of key quantitative data and recommended starting conditions. These parameters should be optimized for each specific cell type and experimental setup.
Table 1: Recommended Reaction Conditions for Cell Surface Labeling
| Parameter | Recommended Range | Notes |
| Step 1: this compound Labeling | ||
| Cell Density (Suspension) | 1 x 10⁶ - 1 x 10⁷ cells/mL | Higher densities can improve reaction efficiency. |
| This compound Conc. | 10 - 100 µM | Titrate to find the optimal concentration that maximizes labeling while minimizing cytotoxicity. |
| Incubation Time | 30 - 60 minutes | Longer times may not significantly increase labeling but could affect cell viability. |
| Incubation Temperature | 4°C or on ice | Minimizes internalization of the label. |
| Reaction Buffer | Amine-free PBS, pH 7.4-8.5 | A slightly basic pH enhances the reactivity of primary amines. |
| Step 2: Tetrazine Ligation | ||
| Tetrazine Reagent Conc. | 1 - 10 µM | Dependent on the application (e.g., imaging vs. pulldown). |
| Molar Ratio (Tetrazine:TCO) | 1.5:1 to 2:1 | A slight excess of tetrazine ensures complete reaction. |
| Incubation Time | 30 - 60 minutes | The reaction is typically very fast. |
| Incubation Temperature | Room Temperature or 37°C | Reaction proceeds efficiently at both temperatures. |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low/No Labeling Signal | Inefficient this compound labeling | Increase the concentration of this compound. Optimize the pH of the labeling buffer to be slightly alkaline (pH 8.0-8.5). Ensure the this compound stock is fresh and anhydrous. |
| Inefficient tetrazine ligation | Increase the concentration of the tetrazine-functionalized molecule. Increase the incubation time for the ligation step. | |
| Low abundance of surface amines | This may be inherent to the cell type. Consider alternative labeling strategies if amine labeling is not suitable. | |
| High Background Signal | Insufficient washing | Increase the number and volume of washes after each labeling step. Include BSA in the wash buffer to block non-specific binding. |
| Non-specific binding of tetrazine reagent | Incubate with a blocking buffer (e.g., PBS with 5% BSA) before adding the tetrazine reagent. | |
| Poor Cell Viability | This compound concentration is too high | Perform a dose-response curve to determine the optimal concentration with minimal toxicity. |
| Extended incubation times | Reduce the incubation times for the labeling steps. | |
| Harsh cell handling | Handle cells gently, avoiding excessive centrifugation speeds and vortexing. |
Visualizations
Experimental Workflow
Caption: Workflow for two-step cell surface modification.
Chemical Labeling Pathway
Caption: Chemical pathway of the two-step labeling process.
Example Signaling Pathway Application: Synthetic Notch (synNotch) Receptor Activation
This technology can be used to study cell signaling by controlling the presentation of a ligand to a cell surface receptor. For example, a synthetic Notch (synNotch) receptor, which is engineered to be activated by a specific ligand (e.g., FITC), can be studied using this two-step labeling approach.
Caption: synNotch receptor signaling activated by bioorthogonal ligation.
References
Step-by-Step Guide for Protein Conjugation with TCO-PEG8-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for the covalent modification of proteins with TCO-PEG8-TFP ester, enabling subsequent bioorthogonal conjugation via "click chemistry." The use of a tetrafluorophenyl (TFP) ester offers enhanced stability and reactivity compared to the more common N-hydroxysuccinimide (NHS) esters, leading to potentially higher conjugation efficiencies. The incorporated PEG8 linker enhances water solubility and reduces steric hindrance.
The overall process involves two key stages:
-
Protein Modification: The primary amine groups on the protein (e.g., the ε-amine of lysine residues) are acylated by the TFP ester of the this compound reagent, forming a stable amide bond.
-
Bioorthogonal Ligation: The trans-cyclooctene (TCO) functionalized protein is then ready for a rapid and specific reaction with a tetrazine-labeled molecule of interest in a catalyst-free click chemistry reaction.
Key Advantages of this compound:
-
Enhanced Stability: TFP esters exhibit greater resistance to hydrolysis in aqueous solutions compared to NHS esters, particularly at neutral to slightly basic pH.[1][2][3] This allows for more controlled and efficient labeling.
-
High Reactivity: The TFP ester reacts efficiently with primary amines to form stable amide bonds.[3][4]
-
Optimal pH Range: The optimal pH for conjugation with TFP esters is slightly higher than for NHS esters, typically in the range of 7.5-8.5.
-
PEG Spacer: The hydrophilic PEG8 linker improves the water solubility of the reagent and the resulting conjugate, minimizes aggregation, and provides a flexible spacer to reduce steric hindrance in the subsequent click reaction.
-
Bioorthogonal Reactivity: The TCO group allows for highly specific and rapid catalyst-free click chemistry with tetrazine-labeled molecules, even in complex biological media.
Quantitative Data Summary
The following tables provide a summary of key parameters for protein conjugation with this compound.
| Parameter | Value | Notes |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | Reacts with primary amines. |
| Optimal Reaction pH | 7.5 - 8.5 | TFP esters are more stable at slightly basic pH compared to NHS esters. |
| Recommended Molar Excess | 5-20 fold | The optimal ratio should be determined empirically for each protein. |
| Typical Reaction Time | 1 - 4 hours at room temperature | Can be performed overnight at 4°C for sensitive proteins. |
| Solubility | DMSO, DMF, DCM | Prepare a stock solution in an anhydrous organic solvent. |
| Reagent | Optimal pH | Stability in Aqueous Buffer | Key Advantages |
| This compound | 7.5 - 8.5 | Higher stability, less susceptible to hydrolysis. | Higher conjugation efficiency, especially at slightly basic pH. |
| TCO-PEG8-NHS ester | 7.0 - 8.3 | Lower stability, prone to hydrolysis. | Widely used and documented. |
Experimental Protocols
Protocol 1: Protein Preparation and Buffer Exchange
Objective: To prepare the protein in a suitable buffer for conjugation.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Desalting spin columns or dialysis cassettes
Procedure:
-
Dissolve the protein of interest in an amine-free buffer. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the protein for reaction with the TFP ester.
-
If the protein is already in an incompatible buffer, perform a buffer exchange using a desalting spin column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL.
-
Determine the precise protein concentration using a standard protein assay (e.g., BCA or A280).
Protocol 2: Labeling of Protein with this compound
Objective: To covalently attach the TCO moiety to the protein.
Materials:
-
Prepared protein solution from Protocol 1
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. Alternatively, the reaction can be carried out overnight at 4°C for sensitive proteins.
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted TFP ester.
-
Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of TCO-labeled Protein
Objective: To remove excess, unreacted this compound and quenching buffer.
Materials:
-
Quenched reaction mixture from Protocol 2
-
Desalting spin columns or size-exclusion chromatography (SEC) system
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Purify the TCO-labeled protein from the reaction mixture using a desalting spin column with an appropriate molecular weight cutoff or by SEC.
-
Exchange the buffer to a suitable storage buffer.
-
The purified TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 4: Bioorthogonal Ligation with a Tetrazine-labeled Molecule
Objective: To conjugate the TCO-labeled protein with a tetrazine-labeled molecule.
Materials:
-
Purified TCO-labeled protein from Protocol 3
-
Tetrazine-labeled molecule of interest
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare the TCO-labeled protein in the desired reaction buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO, water).
-
Add the tetrazine-labeled molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine-labeled molecule is often used to ensure complete reaction of the TCO-labeled protein.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
-
The final conjugate may be used directly or purified from any unreacted starting materials using size-exclusion chromatography if necessary.
Visualizations
Caption: Experimental workflow for protein conjugation.
References
Application Notes and Protocols for TCO-PEG8-TFP Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of TCO-PEG8-TFP ester in bioconjugation reactions. The information is intended to enable researchers to effectively label proteins, antibodies, and other amine-containing biomolecules for applications in drug development, molecular imaging, and diagnostics.
Introduction
This compound is a heterobifunctional crosslinker that enables the covalent attachment of a trans-cyclooctene (TCO) moiety to biomolecules.[1][2] This is achieved through the reaction of the 2,3,5,6-tetrafluorophenyl (TFP) ester with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[3] The TCO group is a key component for bioorthogonal chemistry, reacting with high efficiency and specificity with tetrazine-containing molecules in a catalyst-free "click" reaction.[4][5]
The molecule incorporates a hydrophilic polyethylene glycol (PEG) spacer with eight repeating units (PEG8). This PEG linker enhances water solubility, reduces aggregation of the labeled biomolecule, and provides a flexible spacer to minimize steric hindrance during subsequent conjugation reactions. TFP esters are known for their enhanced stability towards hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling of biomolecules.
Reaction Principle
The fundamental reaction involves the acylation of a primary amine on a biomolecule by the TFP ester of the TCO-PEG8 linker. This reaction results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.
Key Applications
-
Antibody-Drug Conjugate (ADC) Development : The PEG linker can improve the stability, solubility, and pharmacokinetic properties of ADCs.
-
Molecular Imaging : Enables the precise and rapid attachment of imaging agents for in vitro and in vivo tracking.
-
Cell Diagnostics : Facilitates the efficient labeling of cells for diagnostic applications.
-
Bioconjugation : Used for the selective and efficient labeling of proteins and peptides.
Quantitative Data Summary
The following tables provide a summary of the recommended reaction conditions and buffer selection for the conjugation of this compound to amine-containing biomolecules.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | Optimal reactivity is generally observed in the slightly basic range. Higher pH can increase the rate of hydrolysis of the TFP ester. |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed at room temperature for 1-4 hours or overnight at 4°C for sensitive biomolecules. |
| Reaction Time | 30 minutes - 4 hours (or overnight at 4°C) | Typical reaction times are under 4 hours; however, longer incubation can improve efficiency. |
| Molar Excess of this compound | 2:1 to 50:1 (ester:amine) | The optimal ratio depends on the concentration of the biomolecule. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is recommended. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary. |
| Biomolecule Concentration | 0.5 - 20 mg/mL | Higher concentrations (5-20 mg/mL) generally lead to greater reaction efficiency. |
Table 2: Buffer Selection Guide
| Recommended Buffers | Incompatible Buffers | Rationale |
| Phosphate-Buffered Saline (PBS), 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4 | Tris-based buffers (e.g., Tris-HCl) | Tris contains primary amines that will compete with the target biomolecule for reaction with the TFP ester. |
| HEPES, 20 mM, pH 7-8 | Glycine-containing buffers | Glycine has a primary amine and will quench the reaction. |
| Carbonate/Bicarbonate buffer, 100 mM, pH 8.3-9.0 | Buffers containing ammonium salts | Ammonium ions have primary amines that will react with the TFP ester. |
| Borate buffer, 50 mM, pH 8.5 | Buffers containing azides | Azides can react with the TCO group. |
Experimental Protocols
Materials
-
This compound
-
Biomolecule (e.g., antibody, protein) containing primary amines
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column)
Protocol for Labeling a Protein with this compound
-
Prepare the Biomolecule Solution:
-
Dissolve the biomolecule in the chosen reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of any primary amines. If the biomolecule is in an incompatible buffer, perform a buffer exchange into a suitable reaction buffer.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. TFP esters are moisture-sensitive, so it is crucial to use anhydrous solvents and minimize exposure to air.
-
-
Perform the Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the biomolecule solution. The molar ratio of the ester to the biomolecule should be optimized, but a starting point of a 10- to 20-fold molar excess is recommended for proteins.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or agitation.
-
-
Quench the Reaction:
-
To stop the labeling reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a Zeba™ Spin Desalting Column) using a buffer appropriate for the downstream application (e.g., PBS).
-
Storage of the Conjugate
Store the purified TCO-labeled biomolecule at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The stability of the TCO group should be considered, as it can isomerize over time. It is advisable to use the conjugate in subsequent bioorthogonal reactions as soon as possible.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine on a biomolecule.
Caption: Experimental workflow for labeling biomolecules with this compound.
References
Application Notes: TCO-PEG8-TFP Ester for Live Cell Imaging
Introduction
TCO-PEG8-TFP ester is a heterobifunctional crosslinker designed for a two-step pre-targeting strategy in live cell imaging and other bioconjugation applications.[1] This approach leverages the power of bioorthogonal click chemistry, specifically the inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[2][3] This reaction is exceptionally fast, highly specific, and occurs efficiently under physiological conditions without interfering with native biological processes.[2][4]
The this compound molecule features three key components:
-
TCO (trans-cyclooctene): A strained alkene that serves as the reactive handle for the subsequent click chemistry reaction with a tetrazine-conjugated probe.
-
PEG8 (8-unit polyethylene glycol spacer): A hydrophilic linker that enhances water solubility, reduces aggregation of labeled biomolecules, and minimizes steric hindrance during the ligation process.
-
TFP (2,3,5,6-tetrafluorophenyl) ester: An amine-reactive group for covalently attaching the TCO moiety to primary amines on biomolecules like proteins and antibodies. TFP esters offer greater stability against hydrolysis in aqueous solutions compared to traditional N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.
The pre-targeting strategy involves first labeling a primary biomolecule (e.g., an antibody targeting a specific cell surface receptor) with this compound. After introducing this TCO-labeled antibody to live cells and allowing it to bind to its target, any unbound antibody is washed away. Subsequently, a small, cell-impermeable or permeable tetrazine-conjugated imaging probe (e.g., a fluorophore) is added. This probe rapidly "clicks" onto the TCO group already localized at the target site, enabling precise imaging with high signal-to-noise ratios. This method is particularly advantageous as it minimizes the time cells are exposed to potentially perturbing fluorescent labels and allows for the use of fluorogenic tetrazines, which exhibit a significant increase in fluorescence upon reaction, further reducing background noise.
Key Experimental Parameters
The following tables summarize key quantitative data for the successful application of this compound in a typical pre-targeting workflow.
Table 1: Parameters for Labeling Antibodies with this compound
| Parameter | Recommended Value | Notes |
| Antibody Preparation | ||
| Starting Concentration | 1-10 mg/mL | The antibody must be in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will interfere with the reaction. |
| Reagent Preparation | ||
| This compound Stock | 10-20 mM | Dissolve in anhydrous DMSO or DMF immediately before use. |
| Labeling Reaction | ||
| Molar Excess of Ester | 10- to 20-fold | Molar ratio of this compound to the antibody. |
| Incubation Time | 30-60 minutes | Can be performed at room temperature or on ice for 2 hours. |
| Quenching (Optional) | 50-100 mM (final conc.) | Add 1 M Tris-HCl (pH 8.0) to quench any unreacted TFP ester. |
| Purification | ||
| Method | Desalting Column | Use a spin desalting column (e.g., Zeba Spin, Sephadex G-25) to remove excess, unreacted TCO ester. |
Table 2: Parameters for Live Cell Imaging via Pre-targeting
| Parameter | Recommended Value | Notes |
| Pre-targeting Step | ||
| TCO-labeled Antibody Conc. | 10-100 nM | Titrate for optimal signal; concentration depends on target antigen expression. |
| Incubation Time | 30-60 minutes | Incubate with live cells at 37°C to allow for antibody binding. |
| Ligation & Imaging | ||
| Tetrazine-Fluorophore Conc. | 1-5 µM | Prepare in live-cell imaging medium. |
| Signal Development | Rapid | The click reaction is very fast; imaging can begin almost immediately after adding the tetrazine probe. |
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol details the covalent attachment of the TCO group to a primary antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns (e.g., 40K MWCO)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2 mg/mL in an amine-free buffer. Ensure no stabilizing proteins (like BSA) or amine-containing compounds are present.
-
TCO-Ester Preparation: Immediately before use, allow the this compound vial to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation. Prepare a 10 mg/mL (~13.5 mM) stock solution in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-ester stock solution to the antibody solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction for 60 minutes at room temperature in the dark.
-
Quenching: (Optional) Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.
-
Purification: Equilibrate a spin desalting column with PBS according to the manufacturer's instructions. Apply the antibody conjugation mixture to the column and centrifuge to collect the purified TCO-labeled antibody, which is now separated from the excess unreacted ester.
-
Characterization: Measure the concentration of the purified antibody using a NanoDrop at 280 nm. The TCO-labeled antibody is now ready for use in cell labeling experiments or can be stored appropriately.
Protocol 2: Pre-targeting Strategy for Live Cell Imaging
This protocol describes imaging a specific cellular target using the TCO-labeled antibody.
Materials:
-
TCO-labeled antibody (from Protocol 1)
-
Cells expressing the target of interest
-
Tetrazine-conjugated fluorescent probe
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
-
Pre-targeting: Replace the culture medium with imaging medium containing the TCO-labeled antibody at a final concentration of 10-100 nM. Incubate the cells for 30-60 minutes at 37°C and 5% CO₂. This allows the antibody to bind to its specific target on the cell surface.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody. This step is critical for minimizing background signal.
-
Ligation and Imaging: Prepare a staining solution by diluting the tetrazine-fluorophore stock to a final concentration of 1-5 µM in fresh imaging medium. Add this solution to the cells.
-
Image Acquisition: Immediately begin acquiring images using the fluorescence microscope. The bioorthogonal click reaction is extremely rapid, and a signal should develop quickly. Time-lapse imaging can be used to monitor the labeling process in real-time.
Recommended Controls:
-
Non-specific Tetrazine Binding: Incubate unlabeled cells with the tetrazine-fluorophore alone.
-
TCO-Antibody Background: Image cells incubated with the TCO-labeled antibody but without the addition of the tetrazine probe.
-
Cellular Autofluorescence: Image unlabeled cells that have not been treated with any reagents.
Visualizations
Caption: Experimental workflow for the pre-targeting strategy.
Caption: The inverse demand Diels-Alder cycloaddition (iEDDA).
Caption: Amine-reactive labeling of a protein with this compound.
References
Protocol for Creating Antibody-Drug Conjugates Using TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker technology connecting the antibody and the drug is critical for the stability, efficacy, and safety of the ADC. This document details the protocol for creating ADCs using trans-cyclooctene (TCO) linkers, which participate in a bioorthogonal and highly efficient inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with tetrazine-modified antibodies.[1][2] This approach allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to the production of homogeneous ADCs with an improved therapeutic window.[3]
The overall strategy involves three main stages: the modification of the antibody with a tetrazine moiety, the synthesis of the TCO-linker-drug conjugate, and the final conjugation of the two components via the iEDDA reaction.[3]
Quantitative Data Summary
The efficiency and outcome of the ADC synthesis are dependent on several key parameters. The following tables summarize important quantitative data for the TCO-tetrazine ligation reaction and characterization of the resulting ADC.
Table 1: TCO-Tetrazine Ligation Reaction Parameters
| Parameter | Value | Conditions/Notes | Source |
| Reaction Kinetics (k) | 1 - 1 x 10^6 M⁻¹s⁻¹ | General range for TCO-tetrazine ligation.[4] | |
| > 800 M⁻¹s⁻¹ | General reported value. | ||
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO. | ||
| Reaction pH | 6.0 - 9.0 | Optimal range in PBS buffer. | |
| Reaction Temperature | Room Temperature or 4°C | 4°C may require longer incubation times. | |
| Reaction Time | 30 minutes - 2 hours | Dependent on reactants and concentrations. | |
| Molar Excess of Tetrazine-Functionalized Molecule | 1.1 - 1.5 equivalents | For small molecule conjugation. | |
| Molar Excess of TCO-linker-payload | 1.5 - 3.0 equivalents | For ADC conjugation to tetrazine-modified antibody. | |
| Molar Excess of Tetrazine-Fluorophore | 5 - 10 fold | For labeling a TCO-modified protein. |
Table 2: Example ADC Characterization Summary
| ADC Construct | Target Antigen | Payload | Average DAR (by HIC) | Monomer Purity (by SEC) | Source |
| ADC-001 | HER2 | MMAE | 3.8 | >98% | |
| ADC-002 | Trop-2 | PBD Dimer | 2.1 | >97% |
Experimental Protocols
Protocol 1: Preparation of Tetrazine-Modified Antibody
This protocol describes the modification of a monoclonal antibody (mAb) with a tetrazine-NHS ester to introduce the tetrazine handle for the subsequent click reaction.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components like Tris or glycine. Adjust the antibody concentration to 2-5 mg/mL.
-
Tetrazine-NHS Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer to PBS at pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) of the tetrazine-modified antibody (mAb-Tz) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the specific λmax for the tetrazine.
Protocol 2: Conjugation of the Cytotoxic Payload to the TCO-Linker
This protocol outlines the attachment of a cytotoxic drug to a TCO-linker containing a reactive hydroxyl group, such as TCO-PEG1-Val-Cit-PABC-OH. This example is for a payload containing a carboxylic acid.
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
TCO-PEG1-Val-Cit-PABC-OH linker
-
Carbodiimide activator (e.g., EDC)
-
Activating agent (e.g., NHS or Sulfo-NHS)
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of Payload: Activate the carboxylic acid group of the cytotoxic payload by dissolving it in an anhydrous organic solvent and adding a carbodiimide activator and an activating agent.
-
Conjugation: Add the TCO-PEG1-Val-Cit-PABC-OH linker to the activated payload solution.
-
Reaction: Stir the mixture at room temperature overnight, protected from light.
-
Purification: Purify the resulting TCO-linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the product by LC-MS and NMR.
Protocol 3: ADC Conjugation via iEDDA Click Chemistry
This protocol details the final step of conjugating the TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 1
-
TCO-linker-payload from Protocol 2
-
Conjugation Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the TCO-linker-payload in anhydrous DMSO.
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution in Conjugation Buffer. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification: Purify the ADC from unreacted linker-payload and solvent using SEC with PBS as the mobile phase.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC. UV-Vis spectroscopy can also be used as a simpler, rapid method.
-
Purity and Aggregation: Assess the monomer purity and the presence of aggregates using SEC.
-
In Vitro Cell-Based Assays: Evaluate the potency and specificity of the ADC.
-
In Vivo Studies: Conduct biodistribution, efficacy, and tolerability studies in relevant animal models.
-
Visualizations
Caption: Experimental workflow for the generation of an Antibody-Drug Conjugate using TCO-tetrazine ligation.
Caption: Reaction scheme of the inverse-electron-demand Diels-Alder (iEDDA) ligation between TCO and tetrazine.
References
TCO-PEG8-TFP Ester: Application Notes and Protocols for Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TCO-PEG8-TFP ester in molecular imaging studies. This compound is a heterobifunctional crosslinker that enables the conjugation of molecules containing primary amines, such as antibodies and proteins, with a trans-cyclooctene (TCO) moiety. This TCO group can then undergo a rapid and specific bioorthogonal reaction with a tetrazine-labeled probe, a cornerstone of pre-targeted imaging strategies.
Introduction
This compound is a valuable tool in the field of bioconjugation and molecular imaging. It features a tetrafluorophenyl (TFP) ester group for efficient reaction with primary amines, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer to enhance solubility and reduce steric hindrance, and a trans-cyclooctene (TCO) group for bioorthogonal click chemistry.[1] The TFP ester offers greater stability against hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling of biomolecules.[2]
The core application of this compound lies in the inverse electron demand Diels-Alder (IEDDA) reaction, a type of click chemistry, between the TCO group and a tetrazine (Tz).[3] This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[4] In a typical pre-targeted imaging workflow, a TCO-labeled antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent (e.g., a fluorescent dye or a radiotracer) is introduced, which then "clicks" onto the TCO-modified antibody at the target, enabling highly specific imaging with low background signal.
Key Applications
-
Pre-targeted in vivo imaging (PET, SPECT, fluorescence): Enables the use of short-lived radioisotopes or fluorophores with long-circulating antibodies, improving image contrast and reducing radiation dose to non-target tissues.
-
Antibody-drug conjugate (ADC) development: Facilitates the site-specific conjugation of drugs to antibodies.
-
Cellular imaging and diagnostics: Allows for the specific labeling of cell surface proteins for visualization and analysis.
-
Biomolecule labeling and purification: Provides a method for tagging and isolating proteins and other amine-containing molecules.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of TCO-conjugated antibodies in molecular imaging studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H51F4NO12 | [1] |
| Molecular Weight | 741.8 g/mol | |
| Purity | >95% | |
| Solubility | DMSO, DMF, DCM | |
| Storage | -20°C, desiccated |
Table 2: In Vivo Biodistribution of TCO-Conjugated Antibodies and Tetrazine Probes
| Antibody/Probe | Organ | % Injected Dose per Gram (%ID/g) | Time Post-Injection | Reference |
| TCO-conjugated mAb (pre-targeted) | Tumor | 9.9 | 48 h | |
| Liver | 2.6 | 48 h | ||
| Spleen | 3.9 | 48 h | ||
| Blood | Not Reported | 48 h | ||
| Radiolabeled Tetrazine (after pre-targeting) | Tumor | ~6.0 | 3 h (post-tetrazine) | |
| Liver | 1.3 | 3 h (post-tetrazine) | ||
| Kidneys | 2.4 | 3 h (post-tetrazine) | ||
| Blood | Not Reported | 3 h (post-tetrazine) | ||
| Directly Labeled mAb | Tumor | ~40.0 | 48 h | |
| Liver | Not Reported | 48 h | ||
| Kidneys | Not Reported | 48 h | ||
| Blood | Not Reported | 48 h |
Table 3: Tumor-to-Background Ratios in Pre-targeted Imaging
| Imaging Modality | Pre-targeting System | Tumor-to-Muscle Ratio | Time Post-Tracer Injection | Reference |
| SPECT | TCO-mAb + 111In-DOTA-Tz | 13:1 | 3 h | |
| PET | TCO-U36 mAb + [89Zr]Zr-DFO-PEG5-Tz | 15.56 ± 6.57 | 72 h |
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol is adapted from a procedure for TCO-PEG4-TFP Ester and is suitable for labeling antibodies with this compound.
Materials:
-
Antibody of interest (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
0.5 M Sodium Bicarbonate buffer, pH 8.5
-
1 M Tris-HCl, pH 8.0 (for quenching)
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method such as a spin filtration unit (e.g., Amicon Ultra).
-
Exchange the antibody into a 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Adjust the antibody concentration to 2 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature for 20 minutes before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Determine the desired molar excess of this compound to the antibody. A starting point of 10-20 fold molar excess is recommended.
-
Calculate the volume of the this compound stock solution to add to the antibody solution.
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.
-
-
Quenching the Reaction:
-
Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM to quench any unreacted TFP ester.
-
Incubate for 15 minutes on ice.
-
-
Purification of the TCO-labeled Antibody:
-
Equilibrate a spin desalting column with PBS according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the desalting column.
-
Centrifuge to collect the purified TCO-labeled antibody.
-
-
Characterization:
-
Measure the absorbance of the purified antibody at 280 nm to determine its concentration.
-
The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled antibody.
-
Protocol 2: Pre-targeted In Vivo Imaging
This protocol provides a general workflow for a pre-targeted in vivo imaging experiment using a TCO-labeled antibody and a tetrazine-labeled imaging probe.
Materials:
-
TCO-labeled antibody (prepared as in Protocol 1)
-
Tetrazine-labeled imaging probe (e.g., fluorescent dye or radiolabeled tetrazine)
-
Animal model with target of interest (e.g., tumor-bearing mice)
-
Sterile PBS
-
Imaging system (e.g., PET/SPECT scanner, in vivo fluorescence imaging system)
Procedure:
-
Antibody Injection:
-
Administer the TCO-labeled antibody to the animal model via an appropriate route (e.g., intravenous injection). The optimal dose and pre-targeting interval (time between antibody and probe injection) should be determined empirically for each antibody and target. A typical pre-targeting interval is 24-72 hours.
-
-
Probe Injection:
-
After the pre-targeting interval, administer the tetrazine-labeled imaging probe. The probe is typically smaller and designed for rapid clearance from circulation.
-
-
Imaging:
-
Acquire images at various time points after the injection of the imaging probe. The optimal imaging time will depend on the pharmacokinetics of the probe.
-
-
Data Analysis:
-
Analyze the images to determine the biodistribution of the imaging probe and quantify the signal at the target site. Calculate tumor-to-background ratios for quantitative assessment.
-
Visualizations
References
Revolutionizing Bioconjugation: TCO-PEG8-TFP Ester for Advanced Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the most powerful tools in this domain is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO). This application note provides a detailed overview and protocols for utilizing TCO-PEG8-TFP ester, a heterobifunctional linker that leverages this rapid and specific ligation for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a versatile crosslinker designed for a two-step bioconjugation strategy. It features a trans-cyclooctene (TCO) moiety for highly efficient and catalyst-free "click" reaction with a tetrazine-functionalized molecule.[1][2] The other end of the linker is a 2,3,5,6-tetrafluorophenyl (TFP) ester, an amine-reactive group used for covalent modification of proteins, antibodies, and other biomolecules containing primary amines (e.g., lysine residues).[3][4]
The hydrophilic polyethylene glycol (PEG8) spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[4] TFP esters are known for their enhanced stability towards hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling of biomolecules.
Key Features and Applications
-
High Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.
-
Bioorthogonality: The TCO and tetrazine groups are highly specific for each other and do not react with native biological functionalities, ensuring minimal off-target reactions.
-
Biocompatibility: The reaction proceeds under mild, physiological conditions (aqueous buffer, room temperature) without the need for cytotoxic copper catalysts.
-
Versatility: This technology is applicable to a wide range of research and development areas, including:
-
Live-cell imaging and flow cytometry
-
Development of Antibody-Drug Conjugates (ADCs)
-
In vivo pre-targeting for imaging and therapy
-
Protein-protein interaction studies
-
Surface modification and immobilization of biomolecules
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for bioconjugation using this compound and subsequent TCO-tetrazine ligation.
| Parameter | Value | Remarks |
| TCO-Tetrazine Ligation Kinetics | ||
| Second-Order Rate Constant (k₂) | 10³ - 10⁷ M⁻¹s⁻¹ | Dependent on the specific tetrazine and TCO structures, as well as the solvent. |
| Reaction Time (Ligation) | 30 - 120 minutes | Typically rapid at low micromolar concentrations. |
| Amine Labeling with TFP Ester | ||
| Recommended pH | 7.0 - 9.0 | TFP esters show good reactivity and stability in this range. |
| Molar Excess (this compound:Protein) | 10 to 50-fold | Dependent on protein concentration. Higher excess is used for lower protein concentrations. |
| Incubation Time (Labeling) | 30 - 120 minutes | At room temperature or on ice. |
| Stability | ||
| TCO Stability in Aqueous Buffer | Stable for weeks at 4°C, pH 7.5 | The trans-isomer can slowly convert to the non-reactive cis-isomer over time. |
| TFP Ester Hydrolysis Half-life | More stable than NHS esters | TFP esters exhibit greater resistance to hydrolysis in aqueous media. |
Experimental Protocols
Protocol 1: Modification of Proteins/Antibodies with this compound
This protocol describes the general procedure for labeling a protein or antibody with the TCO moiety using this compound.
Materials:
-
Protein/antibody of interest in an amine-free buffer (e.g., PBS, HEPES, or borate buffer) at a concentration of 1-5 mg/mL.
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column or dialysis equipment for purification
Procedure:
-
Buffer Exchange (if necessary): If the protein/antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein/antibody solution. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, with gentle mixing.
-
-
Quench Reaction: To stop the labeling reaction and quench any unreacted TFP ester, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and quenching buffer using a desalting spin column or by dialysis against the desired storage buffer (e.g., PBS).
-
Characterization (Optional): The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
-
Storage: The TCO-labeled protein is now ready for the subsequent ligation reaction with a tetrazine-modified molecule. Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Protocol 2: TCO-Tetrazine Ligation
This protocol outlines the "click" reaction between the TCO-labeled protein/antibody and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein/antibody (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants:
-
Prepare the TCO-labeled protein/antibody in the desired reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Ligation Reaction:
-
Add the tetrazine-functionalized molecule to the TCO-labeled protein/antibody solution. A 1.5 to 5-fold molar excess of the tetrazine-containing molecule is recommended to ensure complete ligation of the TCO-labeled protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.
-
-
Monitoring the Reaction (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (if necessary): If the application requires the removal of excess unreacted tetrazine-functionalized molecule, purification can be performed using size-exclusion chromatography (SEC) or dialysis.
-
Final Product: The resulting bioconjugate is now ready for downstream applications.
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.
References
Application Notes and Protocols for the Purification of Proteins Labeled with TCO-PEG8-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of proteins is a cornerstone of modern bioconjugation, enabling the development of antibody-drug conjugates (ADCs), advanced imaging probes, and novel diagnostics. The use of bioorthogonal chemistries, such as the reaction between a trans-cyclooctene (TCO) moiety and a tetrazine, has revolutionized this field by offering rapid, specific, and high-yield conjugations under physiological conditions.[1] TCO-PEG8-TFP ester is an amine-reactive labeling reagent that facilitates the introduction of a TCO group onto a protein through the formation of a stable amide bond with primary amines, such as the side chain of lysine residues.[2] The inclusion of a hydrophilic PEG8 linker enhances water solubility and reduces steric hindrance.[2]
Following the labeling reaction, a critical step is the purification of the TCO-labeled protein to remove any unreacted this compound and other reaction components. Incomplete purification can lead to inconsistent results in downstream applications, including inaccurate characterization and reduced efficacy of the final bioconjugate. This document provides detailed application notes and protocols for the purification of proteins after labeling with this compound, including a quantitative comparison of common purification methods.
Labeling and Purification Workflow Overview
The overall process involves three key stages: labeling the protein with this compound, quenching the reaction, and purifying the TCO-labeled protein.
Quantitative Comparison of Purification Methods
The choice of purification method depends on factors such as sample volume, protein concentration, and the required level of purity. Below is a summary of illustrative quantitative data for common purification techniques. This data is representative and may vary depending on the specific protein and experimental conditions.
| Purification Method | Protein Recovery (Typical %) | Removal of Excess Reagent | Purity of Labeled Protein | Speed | Scalability |
| Spin Desalting Column | 85 - 95% | >95% | High | Fast (<15 min) | Low to Medium |
| Size-Exclusion Chromatography (SEC) | 70 - 90% | >99% | Very High | Medium (30-60 min) | High |
| Dialysis | >90% | >99% | High | Slow (overnight) | High |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the modification of a protein with a TCO group using an amine-reactive TFP ester.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[3]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.[3] Incubate for 15 minutes at room temperature to hydrolyze any unreacted TFP esters.
Protocol 2: Purification of TCO-Labeled Protein using a Spin Desalting Column
This method is ideal for small sample volumes and rapid removal of excess labeling reagent.
Materials:
-
Crude labeled protein mixture
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Equilibration/final buffer (e.g., PBS)
-
Collection tubes
Procedure:
-
Column Preparation: Remove the column's bottom closure and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.
-
Equilibration: Place the column in a new collection tube. Add the equilibration buffer to the column and centrifuge at 1,500 x g for 1 minute. Repeat this step 2-3 times, discarding the flow-through each time.
-
Sample Loading: Place the equilibrated column in a new collection tube. Slowly apply the crude labeled protein mixture to the center of the resin bed.
-
Elution: Centrifuge the column at 1,500 x g for 2 minutes to elute the purified, TCO-labeled protein.
-
Protein Quantification: Determine the concentration of the purified protein using a standard protein assay such as the Bradford assay.
Protocol 3: Purification of TCO-Labeled Protein using Size-Exclusion Chromatography (SEC)
SEC provides high-resolution separation and is suitable for larger sample volumes.
Materials:
-
Crude labeled protein mixture
-
SEC column (e.g., Superdex 75 or Superdex 200, depending on protein size)
-
HPLC or FPLC system
-
Mobile phase (e.g., PBS)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the crude labeled protein mixture onto the column.
-
Chromatography: Run the chromatography at a constant flow rate. The TCO-labeled protein will elute first, followed by the smaller, unreacted this compound and quenching buffer components.
-
Fraction Collection: Collect fractions corresponding to the protein peak, monitoring the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm purity. Pool the fractions containing the purified TCO-labeled protein.
-
Protein Quantification: Determine the protein concentration of the pooled fractions.
Characterization of Purified TCO-Labeled Protein
After purification, it is essential to characterize the labeled protein to determine the degree of labeling and confirm its integrity.
-
SDS-PAGE: A shift in the molecular weight of the labeled protein compared to the unlabeled protein can indicate successful labeling. Coomassie or silver staining can be used to assess purity.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the precise mass of the labeled protein and calculate the degree of labeling (DOL).
-
HPLC: Reverse-phase HPLC (RP-HPLC) can be used to separate labeled from unlabeled protein and quantify the purity of the conjugate. Size-exclusion HPLC (SEC-HPLC) is useful for assessing aggregation of the labeled protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Protein Recovery | Protein precipitation during labeling or purification. | Optimize buffer conditions (pH, additives). Use a more gentle purification method (e.g., dialysis). |
| Non-specific binding to the purification resin. | Choose a different type of desalting column or SEC resin. | |
| Incomplete Removal of Excess Reagent | Overloading the purification column. | Reduce the sample volume or use a larger column. |
| Inefficient dialysis. | Increase dialysis time or perform additional buffer changes. | |
| Protein Aggregation | Hydrophobic nature of the TCO label. | Include detergents or other additives in the buffer. Optimize the degree of labeling. |
| Harsh purification conditions. | Use a gentle purification method and avoid harsh elution conditions. |
Conclusion
The successful purification of proteins after labeling with this compound is critical for the reliability and reproducibility of downstream applications. The choice of purification method should be carefully considered based on the specific requirements of the experiment. Spin desalting columns offer a rapid solution for small-scale purifications, while size-exclusion chromatography and dialysis are more suitable for larger scales and higher purity requirements. Proper characterization of the purified TCO-labeled protein is essential to ensure the quality and consistency of the final bioconjugate.
References
Application Notes and Protocols for Molar Excess Calculation in TCO-PEG8-TFP Ester Labeling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
TCO-PEG8-TFP ester is a heterobifunctional crosslinker used to introduce a trans-cyclooctene (TCO) moiety onto biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] This reagent features three key components:
-
Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile for rapid and specific bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules.[3][4] This reaction is known for its exceptional speed and selectivity in complex biological media.[5]
-
Polyethylene Glycol (PEG8): An eight-unit PEG spacer that enhances the hydrophilicity and solubility of the reagent and the resulting conjugate. It also reduces steric hindrance, minimizing potential interference with biomolecule function.
-
Tetrafluorophenyl (TFP) Ester: An amine-reactive functional group that forms stable amide bonds with primary amines (e.g., the ε-amine of lysine residues). TFP esters are noted for their high stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.
Optimizing the molar excess of this compound relative to the target biomolecule is a critical step to achieve the desired Degree of Labeling (DOL) without compromising the biological activity of the molecule. An insufficient excess will lead to a low DOL, while an excessive amount can cause protein aggregation or loss of function due to over-modification.
Principle of the Labeling Reaction
The labeling process is a two-step bioconjugation strategy:
-
Amine Labeling: The TFP ester of the TCO-PEG8-TFP reagent reacts with primary amines on the target biomolecule in a nucleophilic acyl substitution reaction. This forms a stable covalent amide bond and attaches the TCO-PEG8 moiety to the biomolecule.
-
Bioorthogonal Click Reaction: The newly introduced TCO group is now available to react with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag) via an inverse-electron-demand Diels-Alder cycloaddition. This "click" reaction is highly specific and efficient, allowing for the precise ligation of two molecules under mild, physiological conditions.
Experimental Protocols
-
Biomolecule of interest (e.g., antibody, protein)
-
This compound (MW: 741.77 g/mol )
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.5)
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Quenching reagent (e.g., 1 M Tris-HCl or 1.5 M Hydroxylamine, pH 8.0-8.5)
-
Purification system (e.g., desalting columns, dialysis cassettes, or SEC-HPLC)
The molar excess of the TCO reagent is the primary factor influencing the Degree of Labeling (DOL). A starting point for optimization is typically a 5- to 20-fold molar excess of the this compound to the protein. For dilute protein solutions (< 5 mg/mL), a higher excess (20- to 50-fold) may be required.
Calculation Workflow:
-
Calculate Moles of Biomolecule:
-
Moles of Biomolecule = (Mass of Biomolecule in g) / (Molecular Weight of Biomolecule in g/mol )
-
Example (for 2 mg of an IgG antibody):
-
IgG MW ≈ 150,000 g/mol
-
Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol (or 13.3 nmol)
-
-
-
Determine Moles of TCO Reagent Needed:
-
Moles of TCO Reagent = Moles of Biomolecule × Desired Molar Excess
-
Example (for a 15-fold molar excess):
-
Moles of TCO Reagent = (1.33 x 10⁻⁸ mol) × 15 = 2.0 x 10⁻⁷ mol (or 200 nmol)
-
-
-
Calculate Mass of TCO Reagent Needed:
-
Mass of TCO Reagent (g) = Moles of TCO Reagent × MW of TCO Reagent
-
Example:
-
This compound MW = 741.77 g/mol
-
Mass of TCO Reagent = (2.0 x 10⁻⁷ mol) × (741.77 g/mol ) = 1.48 x 10⁻⁴ g (or 0.148 mg)
-
-
-
Calculate Volume of TCO Reagent Stock Solution to Add:
-
It is practical to prepare a stock solution of the TCO reagent in DMSO or DMF (e.g., 10 mM).
-
Volume to Add (L) = Moles of TCO Reagent / Concentration of Stock Solution (mol/L)
-
Example (using a 10 mM stock):
-
10 mM = 0.010 mol/L
-
Volume to Add = (2.0 x 10⁻⁷ mol) / (0.010 mol/L) = 2.0 x 10⁻⁵ L (or 20 µL)
-
-
-
Prepare Biomolecule: Dissolve the biomolecule in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL. If the starting buffer contains amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
Prepare TCO Reagent Stock: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. TFP esters are sensitive to moisture, so allow the reagent vial to warm to room temperature before opening to prevent condensation.
-
Initiate Reaction: Add the calculated volume of the TCO reagent stock solution to the biomolecule solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature (20–25°C) or overnight at 4°C for sensitive biomolecules.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes. This will consume any unreacted TFP ester.
-
Purification: Remove excess, unreacted this compound and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC). This step is crucial for accurate determination of the DOL and for downstream applications.
The Degree of Labeling (DOL), which is the average number of TCO molecules per biomolecule, can be determined using various methods, most commonly mass spectrometry. By comparing the mass of the labeled and unlabeled biomolecule, the number of attached TCO-PEG8 moieties can be calculated.
Data Presentation: Molar Excess vs. Degree of Labeling
The following table summarizes typical results from an optimization experiment where a model IgG antibody (150 kDa) was labeled with this compound at a concentration of 5 mg/mL.
| Molar Excess of this compound | Incubation Time (hours) | Temperature (°C) | Average Degree of Labeling (DOL) |
| 5-fold | 2 | 25 | 1.5 - 2.5 |
| 10-fold | 2 | 25 | 3.0 - 4.5 |
| 15-fold | 2 | 25 | 4.0 - 6.0 |
| 20-fold | 2 | 25 | 5.5 - 7.5 |
| 40-fold | 2 | 25 | 7.0 - 9.0 |
Note: These values are illustrative. The optimal molar excess and resulting DOL must be determined empirically for each specific biomolecule and application.
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Two-step reaction scheme for TCO labeling and ligation.
References
Troubleshooting & Optimization
Technical Support Center: TCO-PEG8-TFP Ester Amine Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction between TCO-PEG8-TFP ester and amine-containing molecules. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the this compound amine reaction.
Q1: What is the optimal pH for the reaction between this compound and an amine?
A1: The optimal pH for conjugating TFP esters to primary amines is in the range of pH 7.5 to 9.0.[1][2] TFP esters are more resistant to hydrolysis at basic pH compared to NHS esters, making them more efficient for labeling in slightly alkaline conditions.[3][4][5] For TFP esters specifically, a pH of 9.0 is recommended for reactions with amines on proteins.
Q2: My conjugation efficiency is low. What are the possible causes and solutions?
A2: Low conjugation efficiency can stem from several factors:
-
Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 7.5-9.0.
-
Presence of Primary Amines in Buffer: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the TFP ester. Use buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate.
-
Hydrolysis of TFP Ester: While more stable than NHS esters, TFP esters can still hydrolyze in aqueous solutions. Prepare your TFP ester solution immediately before use and minimize its time in aqueous buffer before adding it to your amine-containing sample.
-
Reagent Quality: Ensure the this compound has been stored correctly, typically at -20°C and protected from moisture, to prevent degradation. The TCO group can isomerize to the less reactive cis-cyclooctene over time.
-
Steric Hindrance: The PEG spacer is designed to minimize steric hindrance, but the structure of your target molecule could still impede the reaction. Consider optimizing the molar ratio of the reactants.
Q3: I am observing precipitation or aggregation of my protein during the reaction. What can I do?
A3: The TCO group can be hydrophobic, which may lead to aggregation of labeled proteins. The PEG8 linker in this compound is included to increase water solubility and reduce this issue. If you still encounter problems:
-
Solvent Composition: TFP esters can have lower water solubility than NHS esters. Consider using a co-solvent like DMSO or DMF to dissolve the this compound before adding it to your reaction buffer. However, ensure your protein is tolerant to the final concentration of the organic solvent.
-
Protein Concentration: Very high protein concentrations can sometimes lead to aggregation. Try performing the conjugation at a slightly lower concentration.
Q4: How can I quench the reaction once it is complete?
A4: To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine. A common choice is 1 M Tris-HCl, pH 8.0, added to a final concentration of 50-100 mM. Incubate for about 15 minutes to ensure all unreacted TFP ester is quenched.
Quantitative Data Summary
The following table summarizes the key pH recommendations for TFP ester amine reactions, comparing them with the more common NHS esters.
| Parameter | TFP Ester | NHS Ester | Rationale |
| Optimal Reaction pH | 7.5 - 9.0 | 7.0 - 8.3 | TFP esters are more stable against hydrolysis at higher pH, allowing for more efficient conjugation to deprotonated primary amines (pKa ~10.5). |
| Recommended Buffer (Proteins) | 0.1–0.2 M Sodium Bicarbonate, pH 9.0 | 0.1–0.2 M Sodium Bicarbonate, pH 8.3 | Provides the optimal pH environment for the respective ester's reactivity and stability. |
| Recommended Buffer (Oligonucleotides) | 0.1 M Sodium Tetraborate, pH 8.5 | Not specified, but generally lower pH than TFP esters. | Tetraborate buffer is cited as optimal for oligonucleotide conjugations. |
Experimental Protocol: General Procedure for this compound Amine Conjugation
This protocol provides a general workflow for conjugating this compound to a protein with primary amines.
Materials:
-
This compound
-
Amine-containing protein
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.5, or 100 mM sodium bicarbonate, pH 8.5-9.0.
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the Protein Sample:
-
Buffer exchange the protein into the chosen reaction buffer to a concentration of 1-5 mg/mL. This step is crucial to remove any interfering primary amines.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1 hour or on ice for 2 hours. Protect from light if the molecule is light-sensitive.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents by using a desalting spin column or through dialysis against an appropriate buffer (e.g., PBS).
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the this compound amine reaction.
Caption: Experimental workflow for this compound amine conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of TFP Esters
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the hydrolysis of 2,3,5,6-Tetrafluorophenyl (TFP) esters in aqueous buffers during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a TFP ester and why is it used in bioconjugation?
A TFP ester is an amine-reactive chemical group used to form stable amide bonds with primary or secondary amines on biomolecules like proteins, peptides, and modified oligonucleotides.[1] TFP esters are chosen over other active esters, such as N-hydroxysuccinimide (NHS) esters, primarily for their increased stability against hydrolysis in aqueous solutions, especially under the neutral to basic conditions required for efficient amine labeling.[1][2]
Q2: What is TFP ester hydrolysis and why is it a concern?
Hydrolysis is a chemical reaction in which the TFP ester reacts with water, breaking the ester bond to form a carboxylic acid and releasing the tetrafluorophenol leaving group. This is a competing side reaction to the desired conjugation with an amine (aminolysis).[3] Once hydrolyzed, the compound is no longer reactive towards amines, which can lead to lower conjugation yields and inconsistent results.
Q3: How does pH affect the stability of TFP esters?
The hydrolysis of TFP esters is significantly influenced by pH. The reaction is base-catalyzed, meaning the rate of hydrolysis increases as the pH becomes more alkaline.[4] However, TFP esters are considerably more resistant to this base-catalyzed hydrolysis than NHS esters, making them more effective for conjugations performed at pH 8 and above.
Q4: How does the stability of TFP esters compare to NHS esters?
TFP esters are demonstrably more stable in aqueous buffers than NHS esters. Studies have shown that at a basic pH of 10, the half-life of a TFP ester can be nearly 10 times longer than that of a comparable NHS ester. This superior stability provides a wider time window for the conjugation reaction to proceed efficiently, leading to potentially higher yields.
Quantitative Data: Stability of Active Esters
The following table summarizes the comparative stability of TFP and NHS ester-terminated self-assembled monolayers (SAMs) in aqueous buffers at room temperature. The data highlights the increased hydrolytic stability of TFP esters, particularly at higher pH values.
| pH | Active Ester | Half-Life (t₁/₂) | Rate Constant (k') (min⁻¹) |
| 7.0 | TFP Ester | 2772 minutes | 0.00025 |
| NHS Ester | 1444 minutes | 0.00048 | |
| 8.0 | TFP Ester | 462 minutes | 0.0015 |
| NHS Ester | 154 minutes | 0.0045 | |
| 10.0 | TFP Ester | 385 minutes | 0.0018 |
| NHS Ester | 39 minutes | 0.018 | |
| Data sourced from a study on self-assembled monolayers. |
Experimental Protocols
General Protocol for Amine Conjugation with a TFP Ester
This protocol provides a general workflow for labeling a protein with a TFP ester-activated molecule (e.g., a fluorophore).
1. Reagent Preparation:
-
Buffer Selection: Use a non-amine-containing buffer such as PBS (phosphate-buffered saline), HEPES, borate, or carbonate buffer at a pH between 7.0 and 9.0. Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete with the target molecule for reaction.
-
Protein Solution: Prepare the target protein in the selected reaction buffer. For optimal results, the protein concentration should be at least 2 mg/mL.
-
TFP Ester Stock Solution: TFP esters are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Immediately before use, dissolve the TFP ester in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF.
2. Conjugation Reaction:
-
Add the calculated amount of the TFP ester stock solution to the protein solution. A 10- to 20-fold molar excess of the ester is common, but this may require optimization.
-
Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours. Gentle stirring or mixing during incubation is recommended.
3. Reaction Quenching:
-
To stop the reaction, add a quenching buffer containing a high concentration of primary amines. A common choice is Tris buffer, added to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes to ensure all unreacted TFP ester is deactivated.
4. Purification:
-
Remove the unreacted TFP ester, the tetrafluorophenol byproduct, and the quenching agent from the conjugated protein using a suitable method such as dialysis, desalting, or size-exclusion chromatography.
Troubleshooting Guides
Issue: Low or No Conjugation Yield
Low yield is the most common problem and is often linked to the premature hydrolysis of the TFP ester. Follow this guide to diagnose and resolve the issue.
Visualizing the Competing Reactions
During a conjugation experiment in an aqueous buffer, the desired aminolysis reaction competes directly with the undesired hydrolysis reaction. Optimizing conditions to favor the aminolysis pathway is key to success.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation During TCO Conjugation
Welcome to the technical support center for TCO (trans-cyclooctene) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding protein aggregation during TCO conjugation experiments.
Troubleshooting Guide
Protein aggregation is a common challenge during bioconjugation, potentially leading to loss of protein activity, reduced yields, and immunogenicity. This guide addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Visible precipitation or cloudiness is observed during or after the TCO labeling reaction.
This is a clear indication of significant protein aggregation.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion.[1] For many antibodies, a pH range of 5.0-5.5 has been shown to minimize heat-induced aggregation.[1] For NHS ester labeling with TCO, a pH range of 7.2-8.5 is generally recommended for efficient conjugation.[2][3] Ionic Strength: Low salt concentrations can lead to aggregation for some proteins.[4] Try increasing the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions. |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction. A starting concentration of 1-5 mg/mL is often recommended. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the purified conjugate. |
| High Molar Ratio of TCO Reagent | Reduce the molar excess of the TCO-NHS ester. Over-labeling can increase the protein's surface hydrophobicity, leading to aggregation. Perform a titration to determine the optimal TCO reagent-to-protein ratio that achieves sufficient labeling without causing aggregation. A 10- to 20-fold molar excess is a common starting point. |
| Hydrophobicity of TCO Linker | If using a particularly hydrophobic TCO linker, consider switching to a more hydrophilic version, such as one containing a PEG spacer. PEG linkers can improve the water solubility of the final conjugate and reduce the risk of precipitation. |
| Inappropriate Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C). This can slow down the aggregation process, though it may require a longer reaction time. |
Issue 2: The labeled protein solution appears clear, but subsequent analysis reveals the presence of soluble aggregates.
Soluble aggregates can still compromise the quality and function of your conjugate.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Composition | Even without visible precipitation, the buffer may not be optimal for long-term stability. Systematically screen different buffer components and pH values. Consider adding stabilizing excipients. |
| Formation of Aggregates During Purification/Storage | Purify the TCO-conjugated protein immediately after the reaction using a gentle method like size-exclusion chromatography (SEC) to remove unreacted reagents and small aggregates. This also allows for buffer exchange into an optimized storage buffer. |
| Inherent Instability of the Protein | Some proteins are inherently prone to aggregation. The addition of stabilizing agents to the reaction and storage buffers is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal protein concentration for TCO conjugation?
While higher protein concentrations can increase labeling efficiency, they also significantly raise the risk of aggregation. The optimal concentration is protein-dependent and should be determined empirically. A general recommendation is to start with a lower protein concentration, for example, 1-2 mg/mL, and monitor for aggregation. If higher final concentrations are necessary, it is highly advisable to include stabilizing excipients in the buffer.
Q2: How does the TCO-to-protein molar ratio influence aggregation?
The molar ratio of the TCO labeling reagent to the protein is a critical factor. A high degree of labeling, resulting from a high molar ratio, can alter the protein's surface properties, often increasing hydrophobicity and the propensity to aggregate. It is essential to optimize the stoichiometry to achieve the desired degree of labeling while maintaining protein stability.
Q3: What are some effective stabilizing additives to prevent aggregation during TCO conjugation?
Several types of additives can be incorporated into your buffers to enhance protein stability.
| Additive Type | Examples | Typical Concentration | Mechanism of Action |
| Osmolytes/Co-solvents | Glycerol, Sucrose | 5-20% (Glycerol) | Promote the native protein state by being preferentially excluded from the protein surface, which strengthens the hydration shell. |
| Amino Acids | Arginine, Glutamate | 50-100 mM (Arginine) | Can reduce protein surface hydrophobicity through various interactions, thereby stabilizing the protein and reducing aggregation. |
| Non-ionic Detergents | Tween-20, CHAPS | 0.01-0.1% (Tween-20) | Can help solubilize aggregates by interacting with hydrophobic patches on the protein surface. |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of non-native intermolecular disulfide bonds, which can lead to aggregation. |
Q4: How can I detect and quantify protein aggregation?
Regularly analyzing your protein before and after TCO conjugation is crucial for monitoring aggregation.
| Analytical Technique | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Allows for the quantification of monomers, dimers, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. | A sensitive method to detect the presence of even small amounts of aggregates. |
| Visual Inspection | Observation of turbidity or precipitation. | Indicates significant aggregation. |
Experimental Protocols
Protocol 1: General Procedure for TCO-NHS Ester Labeling of a Protein
-
Protein Preparation: Dialyze or buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Adjust the protein concentration to 1-5 mg/mL.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in an anhydrous, water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester and any aggregates using a desalting column or dialysis.
Protocol 2: Assessment of Protein Aggregation by Size-Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.
-
Sample Preparation: Filter the protein sample through a low-protein-binding 0.1 or 0.22 µm filter. Ensure the sample buffer is compatible with the mobile phase.
-
Injection and Separation: Inject a defined volume of the protein sample onto the column.
-
Data Acquisition: Monitor the elution profile using UV detection, typically at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomeric protein and any higher molecular weight species (aggregates).
Visualizations
Caption: Experimental workflow for TCO conjugation of proteins.
Caption: Troubleshooting logic for protein aggregation in TCO conjugation.
References
Side reactions of TCO-PEG8-TFP ester and how to avoid them
Welcome to the technical support center for TCO-PEG8-TFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive moieties?
This compound is a heterobifunctional crosslinker. It contains two reactive groups:
-
trans-Cyclooctene (TCO): This moiety reacts with tetrazine-functionalized molecules via a very rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry"[1][2].
-
Tetrafluorophenyl (TFP) ester: This is an amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine residues on proteins[3][4].
The PEG8 linker is a hydrophilic polyethylene glycol spacer that increases the water solubility of the molecule and reduces steric hindrance during conjugation[3].
Q2: What are the main side reactions to be aware of when using this compound?
There are two primary side reactions to consider:
-
Hydrolysis of the TFP ester: In aqueous solutions, the TFP ester can be hydrolyzed to a non-reactive carboxylic acid. This reaction is competitive with the desired amidation reaction with the primary amine of your biomolecule.
-
Isomerization of the TCO group: The trans-conformation of the cyclooctene is essential for its high reactivity with tetrazines. Under certain conditions, it can isomerize to the much less reactive cis-cyclooctene (CCO).
Q3: How does the stability of TFP esters compare to the more common NHS esters?
TFP esters are generally more stable towards hydrolysis in aqueous media than N-hydroxysuccinimide (NHS) esters, particularly at basic pH. This increased stability can lead to more efficient and reproducible labeling of biomolecules.
Q4: What conditions can lead to the isomerization of the TCO group to the unreactive CCO?
Isomerization of TCO to CCO can be promoted by:
-
Presence of thiols: High concentrations of thiol-containing reagents like dithiothreitol (DTT) can catalyze isomerization, likely through a radical-mediated pathway.
-
Exposure to certain metals: Copper-containing proteins in serum have been shown to mediate the trans-to-cis isomerization of TCO.
-
Prolonged storage: The TCO group has a limited shelf-life and can isomerize over time. Therefore, long-term storage is not recommended.
Q5: What are the optimal reaction conditions for labeling a protein with this compound?
Optimal conditions for labeling proteins with TFP esters are similar to those for NHS esters. The reaction with primary amines is pH-dependent and is typically carried out in a buffer with a pH between 7 and 9. It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), to avoid competition with the labeling reaction.
Troubleshooting Guide
Low or No Labeling with this compound
| Potential Cause | Recommended Solution |
| Hydrolysis of the TFP ester | - Allow the this compound vial to come to room temperature before opening to prevent moisture condensation.- Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF immediately before use.- Perform the labeling reaction at a slightly lower pH (e.g., pH 7.2-7.5) to reduce the rate of hydrolysis, though this may also slow the desired reaction. |
| Suboptimal pH of the reaction buffer | - Ensure the pH of your reaction buffer is between 7 and 9. The reaction with primary amines is most efficient in this range. |
| Presence of primary amines in the buffer | - Use an amine-free buffer such as PBS. Buffers containing Tris or glycine will compete with your protein for reaction with the TFP ester. |
| Low protein concentration | - For efficient labeling, use a protein concentration of at least 1-5 mg/mL. At lower concentrations, the competing hydrolysis of the TFP ester becomes more significant. |
| Inaccessible amine groups on the protein | - If possible, perform a buffer exchange to a buffer with a slightly higher pH (e.g., pH 8.5) to increase the nucleophilicity of the lysine amines.- Consider gentle denaturation of the protein if the amine groups are buried within its structure. |
Low or No Reactivity in Subsequent TCO-Tetrazine Ligation
| Potential Cause | Recommended Solution |
| Isomerization of TCO to CCO | - Avoid the presence of thiols (e.g., DTT) in your reaction buffers. If a reduction step is necessary, ensure the reducing agent is completely removed before adding the this compound.- Use the TCO-labeled protein in the subsequent tetrazine ligation step as soon as possible after preparation and purification.- For long-term storage of the TCO-reagent, store at -20°C in a desiccated environment and avoid repeated freeze-thaw cycles. |
| Steric hindrance | - The PEG8 linker is designed to minimize steric hindrance, but if you are working with very large or complex biomolecules, consider using a linker with a longer PEG chain. |
| Degradation of the tetrazine partner | - Ensure the tetrazine-functionalized molecule is fresh and has been stored correctly, protected from light and moisture. |
Data Presentation
Table 1: Comparison of Hydrolysis Half-Lives for TFP and NHS Esters at Different pH Values
| pH | TFP Ester Half-Life (hours) | NHS Ester Half-Life (hours) | Fold Difference |
| 7.0 | 13.5 | 7.1 | 1.9 |
| 8.0 | 4.3 | 1.4 | 3.0 |
| 10.0 | 6.1 | 0.7 | 8.5 |
Data adapted from a study on self-assembled monolayers, providing a relative comparison of the stability of TFP and NHS esters. Half-lives were calculated from the provided rate constants.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.
-
If the protein solution contains primary amines (e.g., from Tris or glycine buffers), perform a buffer exchange into the amine-free reaction buffer using a desalting column or dialysis.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
-
Purification of the TCO-Labeled Protein:
-
Remove the excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
-
Protocol 2: TCO-Tetrazine Ligation
-
Reactant Preparation:
-
Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the tetrazine-functionalized molecule in an appropriate solvent (e.g., DMSO or water).
-
-
Ligation Reaction:
-
Add a 1.5 to 5-fold molar excess of the tetrazine solution to the TCO-labeled protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction is often complete within 30 minutes due to the fast kinetics.
-
-
Analysis:
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
The final conjugate can be analyzed by SDS-PAGE, HPLC, or mass spectrometry.
-
Mandatory Visualizations
Caption: Reaction scheme for this compound bioconjugation, including major side reactions.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Optimizing TCO-PEG8-TFP Ester Bioconjugation
Welcome to the technical support center for TCO-PEG8-TFP ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It consists of a Trans-Cyclooctene (TCO) group, a polyethylene glycol (PEG8) spacer, and a tetrafluorophenyl (TFP) ester reactive group. The TFP ester reacts with primary amines (like the side chain of lysine residues in proteins) to form a stable amide bond.[2] The TCO group can then undergo a rapid and specific "click" reaction with a tetrazine-modified molecule in a process known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[3][4] This two-step approach is widely used for labeling proteins, antibodies, and other biomolecules for applications in diagnostics, therapeutics, and imaging.[4]
Q2: What are the advantages of using a TFP ester over a more common NHS ester?
A: TFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at the basic pH levels required for efficient reaction with primary amines. This increased stability leads to less hydrolysis of the reactive group, resulting in higher conjugation efficiency and better reproducibility.
Q3: What is the role of the PEG8 spacer?
A: The PEG8 spacer is a hydrophilic and flexible linker that provides several benefits:
-
Improved Solubility: It increases the water solubility of the bioconjugate, which is particularly useful when working with hydrophobic molecules.
-
Reduced Steric Hindrance: The spacer creates distance between the conjugated molecules, minimizing the risk of steric hindrance that could impair the biological activity of the protein or antibody.
-
Enhanced Stability: The hydrophilic nature of the PEG spacer can help to prevent aggregation of the final bioconjugate.
Q4: What is the optimal pH for the reaction between this compound and a primary amine?
A: The reaction of TFP esters with primary amines is most efficient in the pH range of 7.2 to 9.0. A common choice is a phosphate, borate, or carbonate/bicarbonate buffer at a pH of around 8.5. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the TFP ester.
Q5: How much this compound should I use?
A: A molar excess of the this compound is required to drive the reaction to completion. For protein concentrations of 1-5 mg/mL, a 20-fold molar excess is a good starting point. However, the optimal molar ratio can vary depending on the protein and should be determined empirically.
Troubleshooting Guide
This guide addresses common issues encountered during the bioconjugation of this compound to amine-containing molecules.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of TFP ester: The TFP ester is sensitive to moisture and can hydrolyze, rendering it inactive. | - Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.- Prepare stock solutions in anhydrous, amine-free organic solvents (e.g., DMSO or DMF) immediately before use.- Minimize the time the TFP ester is in an aqueous buffer before reacting with the protein. |
| Suboptimal pH: The reaction of the TFP ester with primary amines is pH-dependent. If the pH is too low, the amines will be protonated and less reactive. If the pH is too high for extended periods, hydrolysis will increase. | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as phosphate, borate, or carbonate buffer.- Verify the pH of your reaction buffer before starting the experiment. | |
| Presence of competing primary amines: Buffers like Tris or glycine, or other primary amine-containing molecules in your sample will compete with your target protein for reaction with the TFP ester. | - Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column prior to the reaction. | |
| Low protein concentration: Dilute protein solutions can lead to inefficient labeling due to the competing hydrolysis reaction. | - If possible, concentrate your protein solution to 1-5 mg/mL before initiating the conjugation. | |
| Insufficient molar excess of this compound: An inadequate amount of the labeling reagent will result in incomplete conjugation. | - Start with a 20-fold molar excess of the TFP ester. If the yield is still low, consider increasing the molar excess. | |
| Precipitation of the Protein During or After Conjugation | Hydrophobicity of the TCO group: The TCO group is hydrophobic and its addition to the protein surface can in some cases lead to aggregation and precipitation. | - The PEG8 spacer is designed to mitigate this by increasing the overall hydrophilicity of the conjugate.- If precipitation is still an issue, consider using a longer PEG spacer (e.g., PEG12 or PEG24) if available. |
| Inconsistent Results Between Experiments | Variability in reagent quality: The TFP ester can degrade over time, especially if not stored properly. | - Store the this compound desiccated at -20°C.- Use fresh, high-quality anhydrous solvents for preparing stock solutions. |
| Inaccurate quantification of reactants: Errors in determining the concentration of your protein or the TFP ester will lead to variability in the molar ratios used. | - Accurately determine the protein concentration using a reliable method (e.g., BCA or Bradford assay).- Prepare fresh stock solutions of the TFP ester for each experiment. |
Data Presentation
Table 1: Comparison of TFP Ester and NHS Ester Hydrolysis Half-Life at Room Temperature
| pH | TFP Ester Half-Life (t1/2) | NHS Ester Half-Life (t1/2) |
| 7.0 | ~10.5 hours | ~5.5 hours |
| 8.0 | ~5.8 hours | ~1.9 hours |
| 10.0 | ~6.1 hours | ~39 minutes |
This data highlights the significantly greater stability of TFP esters, especially at higher pH values, which allows for more efficient conjugation to primary amines.
Table 2: General Recommendations for this compound Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | Optimal reaction with primary amines while minimizing hydrolysis. |
| Buffer | Phosphate, Borate, Carbonate/Bicarbonate | Must be free of primary amines. |
| Molar Excess of TFP Ester | 10 to 50-fold | Start with 20-fold and optimize as needed. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (e.g., 1-2 hours). Reactions at 4°C can proceed overnight to minimize protein degradation. |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Monitor reaction progress if possible. |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol describes the general procedure for labeling a protein with primary amines (e.g., lysine residues) using this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Ensure your protein is at a concentration of 1-5 mg/mL in an amine-free buffer. If your current buffer contains primary amines, perform a buffer exchange.
-
This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: a. Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to your protein solution. b. Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and quenching buffer by using a desalting column or by dialysis against your desired storage buffer. The TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule.
Protocol 2: Quantification of Bioconjugation Yield by Mass Spectrometry
This protocol provides a general workflow for determining the Degree of Labeling (DOL) of a TCO-modified protein using mass spectrometry.
Materials:
-
TCO-labeled protein
-
Unlabeled control protein
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
Procedure:
-
Sample Preparation: a. Prepare samples of both the unlabeled and the TCO-labeled protein at the same concentration in a suitable buffer for mass spectrometry analysis. b. For ESI-MS, samples may need to be desalted.
-
Mass Spectrometry Analysis: a. Acquire the mass spectra of both the unlabeled and the TCO-labeled protein. b. The mass of the TCO-PEG8 moiety will be added to the mass of the protein for each successful conjugation. The mass of the TFP group is lost during the reaction.
-
Data Analysis: a. Deconvolute the raw mass spectra to obtain the molecular weights of the protein species. b. The spectrum of the unlabeled protein will show a single major peak corresponding to its molecular weight. c. The spectrum of the TCO-labeled protein will show a series of peaks, each corresponding to the protein with a different number of TCO-PEG8 modifications (DOL = 0, 1, 2, 3, etc.). d. The average DOL can be calculated by taking the weighted average of the different labeled species.
Protocol 3: Quantification of Bioconjugation Yield by Reverse-Phase HPLC
This protocol outlines a general method for assessing the extent of protein modification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
TCO-labeled protein
-
Unlabeled control protein
-
HPLC system with a UV detector
-
Reverse-phase column suitable for protein separation (e.g., C4 or C18)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Method Development: a. Inject the unlabeled protein and develop a gradient elution method that provides a sharp, well-resolved peak. b. A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes.
-
Sample Analysis: a. Inject the TCO-labeled protein reaction mixture. b. The addition of the hydrophobic TCO-PEG8 group will typically cause the labeled protein to be retained longer on the reverse-phase column, resulting in a later elution time compared to the unlabeled protein.
-
Data Analysis: a. Compare the chromatograms of the unlabeled protein and the TCO-labeled reaction mixture. b. The appearance of new, later-eluting peaks in the chromatogram of the labeled protein indicates successful conjugation. c. The relative peak areas of the unlabeled and labeled protein can be used to estimate the conjugation efficiency. For a more accurate quantification, a calibration curve with purified standards of different DOLs may be necessary.
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Troubleshooting logic for low this compound bioconjugation yield.
Caption: Reaction pathway for this compound with a primary amine.
References
TCO-PEG8-TFP ester stability and storage recommendations.
Welcome to the technical support center for TCO-PEG8-TFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this reagent in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation. It contains a trans-cyclooctene (TCO) group and a tetrafluorophenyl (TFP) ester. The TCO group reacts with tetrazine-functionalized molecules via a bioorthogonal "click" reaction, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[1] The TFP ester is an amine-reactive group that forms stable amide bonds with primary amines, such as the lysine residues on proteins.[2] The polyethylene glycol (PEG8) spacer enhances water solubility and reduces steric hindrance.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. It is important to warm the vial to room temperature before opening to prevent moisture condensation, as the TFP ester is moisture-sensitive. Due to the limited shelf-life of the TCO group, long-term storage is not recommended.
Q3: How stable is the TFP ester compared to an NHS ester?
The TFP ester is significantly more stable towards hydrolysis in aqueous solutions than the more commonly used N-hydroxysuccinimide (NHS) ester, particularly at neutral to basic pH. This increased stability can lead to more efficient and reproducible labeling of biomolecules.
Q4: How stable is the TCO group?
The TCO group is susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form. This process can be accelerated by the presence of thiols and certain components found in cell culture media, such as thiamine degradation products. More strained TCO derivatives, while more reactive in click chemistry, tend to be less stable.
Q5: What solvents should I use to dissolve this compound?
This compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For labeling reactions in aqueous buffers, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent and then add it to the aqueous reaction mixture.
Stability Data
TFP Ester vs. NHS Ester Hydrolysis Stability
| Feature | TFP Ester | NHS Ester | Reference |
| General Stability | More stable towards hydrolysis in aqueous media. | Less stable, with a short, pH-dependent half-life in aqueous media. | |
| Optimal pH for Amine Reaction | pH > 7.5 | pH 7.0 - 7.2 | |
| Hydrolysis Half-Life at pH 10 (on a surface) | ~10-fold longer than NHS ester. | Rapid hydrolysis (half-life of 39 minutes on a surface). | |
| Hydrolysis Half-Life in Solution | More stable at basic pH. | Half-life of hours at pH 7, decreasing to minutes at pH 8. |
TCO Moiety Stability (Isomerization to CCO)
| Condition | Observation | Reference |
| In the presence of thiols | Isomerization is promoted, especially at high concentrations. | |
| In cell culture media (DMEM) | Can rapidly isomerize due to thiamine degradation products. | |
| In the presence of 0.12 µM 3-mercapto-2-pentanone | TCO half-life of 0.6 hours. | |
| In 50% fresh mouse serum at 37°C | Almost complete conversion to CCO within 7 hours. | |
| On a conjugated antibody in vivo | 25% deactivation observed in 24 hours. |
Experimental Protocols
Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein and application.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer.
-
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quench Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) using methods such as mass spectrometry (MALDI-TOF or ESI-MS).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no labeling | Hydrolysis of TFP ester: The TFP ester is moisture-sensitive. | - Allow the this compound vial to equilibrate to room temperature before opening. - Prepare the stock solution in anhydrous DMSO or DMF immediately before use. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target protein for reaction with the TFP ester. | - Use an amine-free buffer such as phosphate, HEPES, or borate for the labeling reaction. | |
| Suboptimal pH: The reaction of TFP esters with primary amines is pH-dependent. | - Perform the labeling reaction in a buffer with a pH between 7.5 and 9.0. | |
| Low yield of click reaction product | Isomerization of TCO to CCO: The TCO group on the labeled protein may have isomerized to the unreactive CCO form. | - Use the TCO-labeled protein in the click reaction as soon as possible after preparation and purification. - Avoid exposing the TCO-labeled protein to high concentrations of thiols. |
| Degradation of tetrazine: The tetrazine reaction partner may have degraded. | - Verify the integrity of the tetrazine reagent. Some tetrazines are sensitive to degradation in aqueous media. | |
| Precipitation of reactants or product | Poor solubility: The protein or the final conjugate may have limited solubility under the reaction conditions. | - The PEG8 linker on the this compound is designed to improve water solubility. If solubility is still an issue, consider using a buffer with different additives or adjusting the protein concentration. |
Visualizations
Caption: Reaction pathways for this compound.
Caption: Isomerization of reactive TCO to unreactive CCO.
Caption: Troubleshooting workflow for TCO-tetrazine ligation.
References
Technical Support Center: Purification of TCO-Modified Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted TCO-PEG8-TFP ester from protein and antibody samples following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: The removal of unreacted this compound is a critical step for several reasons. Firstly, residual ester can react with other amine-containing molecules in downstream applications, leading to non-specific labeling and inaccurate results. Secondly, the presence of unreacted linker can interfere with analytical techniques used to characterize the conjugate, such as mass spectrometry or chromatography, making it difficult to determine the degree of labeling accurately. Finally, for therapeutic applications, the presence of any unreacted small molecules is a safety concern and must be minimized to meet regulatory standards.
Q2: What are the primary methods for removing small molecules like this compound from a protein sample?
A2: The three most common and effective methods for removing small molecule reagents from larger biomolecules are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF), also known as diafiltration. The choice of method depends on factors such as sample volume, desired purity, speed, and scalability.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The selection of the optimal purification method depends on your specific experimental needs:
-
Size Exclusion Chromatography (SEC) is ideal for small to medium-scale preparations where high resolution is required. It is a relatively fast technique.
-
Dialysis is a simple and cost-effective method suitable for a wide range of sample volumes. However, it is a time-consuming process.[1]
-
Tangential Flow Filtration (TFF/Diafiltration) is a rapid and highly efficient method, particularly for larger sample volumes and in process development or manufacturing settings due to its scalability.[2][3]
Method Comparison
The following table summarizes the key quantitative parameters for each purification method based on typical performance for similar small molecule removal from antibody conjugates.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) / Diafiltration |
| Typical Protein Recovery | >90% | >95% | >95%[2] |
| Small Molecule Removal | >99% | >99% (with sufficient buffer exchanges) | >99% (with sufficient diavolumes)[2] |
| Processing Time | 30-60 minutes | 12-48 hours | 1-4 hours |
| Sample Volume Range | 10 µL - 10 mL | 10 µL - 100 mL | 10 mL - >1000 L |
| Scalability | Limited | Moderate | High |
Experimental Protocols
Size Exclusion Chromatography (SEC) Protocol
This protocol is designed for the removal of unreacted this compound using a desalting column.
Materials:
-
TCO-conjugated protein sample
-
Desalting column (e.g., Sephadex G-25)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the desalting column with 3-5 column volumes of the desired elution buffer.
-
-
Sample Loading:
-
Allow the equilibration buffer to drain completely from the column.
-
Carefully load the protein sample onto the center of the column bed.
-
-
Elution:
-
Begin adding the elution buffer to the column.
-
The larger, conjugated protein will pass through the column more quickly and elute first.
-
The smaller, unreacted this compound will be retained in the pores of the resin and elute later.
-
-
Fraction Collection:
-
Collect fractions as the eluate exits the column.
-
Monitor the protein concentration of the fractions using a spectrophotometer at 280 nm.
-
-
Pooling and Analysis:
-
Pool the fractions containing the purified, conjugated protein.
-
Analyze the pooled sample to confirm the removal of the unreacted linker and to determine the final protein concentration.
-
Dialysis Protocol
This protocol outlines the steps for removing unreacted this compound via dialysis.
Materials:
-
TCO-conjugated protein sample
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa.
-
Large volume of dialysis buffer (dialysate), at least 200-500 times the sample volume.
-
Magnetic stirrer and stir bar
-
Beaker or container for the dialysate
Procedure:
-
Membrane Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a buffer solution.
-
-
Sample Loading:
-
Load the protein sample into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.
-
Securely clamp or seal the tubing/cassette.
-
-
Dialysis:
-
Place the sealed dialysis device in the container with the dialysis buffer.
-
Place the container on a magnetic stirrer and add a stir bar to the dialysate to ensure gentle agitation. This maintains the concentration gradient.
-
Perform the dialysis at 4°C to maintain protein stability.
-
-
Buffer Exchange:
-
For efficient removal, perform at least three buffer changes. A typical schedule is:
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Dialyze for another 2-4 hours.
-
Change the buffer again and dialyze overnight.
-
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Gently remove the purified sample from the tubing or cassette.
-
Tangential Flow Filtration (TFF) / Diafiltration Protocol
This protocol provides a general procedure for removing unreacted this compound using a TFF system.
Materials:
-
TCO-conjugated protein sample
-
TFF system with a suitable membrane (e.g., 10-30 kDa MWCO).
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Pressure-rated tubing and reservoir
Procedure:
-
System Setup and Equilibration:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Equilibrate the system by flushing with the diafiltration buffer.
-
-
Sample Concentration (Optional):
-
If desired, the sample can be initially concentrated by running the TFF system and discarding the permeate until the target volume is reached.
-
-
Diafiltration (Buffer Exchange):
-
Add the diafiltration buffer to the sample reservoir at the same rate that the permeate is being removed. This is known as constant-volume diafiltration.
-
Continue the diafiltration process for a sufficient number of diavolumes (DV) to achieve the desired level of small molecule removal. Typically, 5-7 diavolumes are sufficient for >99% removal.
-
-
Final Concentration and Recovery:
-
After diafiltration, the purified conjugate can be concentrated to the desired final volume by stopping the addition of the diafiltration buffer and continuing to remove the permeate.
-
Recover the concentrated and purified sample from the system. TFF systems can achieve high product recovery, often exceeding 95%.
-
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Low Protein Recovery | Protein aggregation and precipitation on the column. | - Centrifuge the sample before loading to remove existing aggregates.- Optimize the buffer composition (e.g., adjust pH, ionic strength, or add excipients). |
| Non-specific binding of the protein to the column matrix. | - Increase the ionic strength of the elution buffer.- Consider using a different column resin with lower non-specific binding properties. | |
| Incomplete Removal of this compound | Inappropriate column size or packing. | - Ensure the column is packed correctly and is of a sufficient length for good resolution.- Use a column with a smaller pore size if the small molecule is co-eluting with the protein. |
| Sample overloading. | - Reduce the sample volume or concentration loaded onto the column. | |
| Protein Aggregation After Purification | Buffer conditions are not optimal for protein stability. | - Screen different buffer formulations to find conditions that minimize aggregation. |
Dialysis
| Problem | Possible Cause | Solution |
| Low Protein Recovery | Non-specific binding of the protein to the dialysis membrane. | - Use a membrane material with low protein binding properties.- For very dilute samples, consider adding a carrier protein like BSA. |
| Protein precipitation during dialysis. | - Ensure the dialysis buffer is compatible with the protein and maintains its stability.- Avoid drastic changes in buffer composition; consider a stepwise dialysis. | |
| Incomplete Removal of this compound | Insufficient dialysis time or buffer volume. | - Increase the duration of dialysis and the number of buffer changes.- Use a larger volume of dialysis buffer (at least 200-500 times the sample volume). |
| MWCO of the membrane is too close to the molecular weight of the small molecule. | - While this compound is small, ensure there are no issues with the membrane pores being clogged. | |
| Sample Volume Increase | Osmotic pressure differences between the sample and the dialysate. | - Ensure the osmolarity of the dialysis buffer is similar to that of the sample. |
Tangential Flow Filtration (TFF) / Diafiltration
| Problem | Possible Cause | Solution |
| Low Protein Recovery | Protein aggregation and membrane fouling. | - Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling.- Screen different buffer conditions to improve protein stability. |
| Non-specific binding to the membrane. | - Select a membrane material with low protein binding characteristics. | |
| Incomplete Removal of this compound | Insufficient number of diavolumes. | - Increase the number of diavolumes (typically 5-7 are sufficient for >99% removal). |
| Membrane pore size is too small, leading to slow permeate flow. | - Ensure the membrane MWCO is appropriate for efficient removal of the small molecule while retaining the protein. | |
| Membrane Fouling | High protein concentration or presence of aggregates. | - Pre-filter the sample to remove any existing aggregates.- Optimize operating parameters (TMP and cross-flow rate). |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: The Impact of PEG Spacer Length on Reaction Efficiency
Welcome to the technical support center for bioconjugation and PEGylation. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting advice on how the length of a polyethylene glycol (PEG) spacer can impact the efficiency of chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is a PEG spacer and what is its primary role in bioconjugation?
A1: Polyethylene glycol (PEG) linkers are synthetic, hydrophilic molecules composed of repeating ethylene glycol units.[1] In bioconjugation, they serve as flexible spacers to connect two molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[2] Their primary roles are to improve the solubility and stability of the conjugate, reduce aggregation, and modulate pharmacokinetic properties.[3][4] The length of the PEG chain is a critical parameter that can be adjusted to optimize the performance of the final bioconjugate.[1]
Q2: How does the length of a PEG spacer generally affect reaction efficiency?
A2: The length of a PEG spacer has a significant impact on reaction efficiency by influencing factors like steric hindrance, solubility, and the accessibility of reactive groups.
-
Too short: A short linker may not provide sufficient separation between the two molecules being conjugated, leading to steric hindrance. This can prevent the reactive groups from coming into proximity, resulting in low reaction yields.
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Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, masking the target functional groups and thereby reducing conjugation efficiency. It can also increase the hydrodynamic radius, which might affect interactions.
-
Optimal Length: An optimal PEG spacer length provides the necessary separation to overcome steric hindrance without introducing new issues, thus maximizing reaction efficiency. This length is highly dependent on the specific molecules and reaction chemistry involved.
Q3: What is steric hindrance, and how do PEG spacers help overcome it?
A3: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction. In bioconjugation, if a reactive group on a protein is located in a sterically crowded environment (e.g., a cleft or near other bulky residues), it can be difficult for the reactive group of another molecule to access it. Long PEG chains act as flexible arms that can extend the reactive payload away from its carrier molecule, allowing it to reach and react with otherwise inaccessible sites.
Q4: Can the PEG spacer itself cause steric hindrance?
A4: Yes, while PEG linkers are used to overcome steric hindrance between conjugated molecules, the PEG chain itself can sometimes be the source of hindrance, especially in crowded molecular environments or when using very long chains. This can physically block the reactive ends of the linker from accessing the target functional groups on a biomolecule.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
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Possible Cause: Steric hindrance at the conjugation site. The target functional group on your biomolecule may be in a sterically hindered location, preventing the PEG linker from accessing it.
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Solution: Consider using a PEG linker with a longer spacer arm to provide greater separation and flexibility. Systematically test PEG spacers of varying lengths (e.g., PEG4, PEG8, PEG12, PEG24) to find the optimal length for your specific system.
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-
Possible Cause: Suboptimal reaction conditions. The pH, temperature, or reaction time may not be ideal for the specific conjugation chemistry.
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Solution: Optimize the reaction buffer pH. For example, NHS ester reactions are most efficient at a pH of 7-8, while maleimide-thiol reactions prefer a pH of 6.5-7.5. Also, try increasing the reaction time or temperature, monitoring the progress at different intervals to determine the optimal duration.
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-
Possible Cause: Hydrolysis of reactive groups. Functional groups like NHS esters are susceptible to hydrolysis, especially at higher pH, which renders the linker inactive.
-
Solution: Use freshly prepared activated PEG reagents. Prepare stock solutions in a dry, aprotic solvent like DMSO and add them to the reaction buffer immediately before use. Ensure the pH is optimized to balance the rate of amidation against the rate of hydrolysis.
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Issue 2: Aggregation or Precipitation of the Final Conjugate
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Possible Cause: Insufficient PEGylation. If the degree of PEGylation is too low or the PEG chains are too short, they may not provide an adequate hydrophilic shield to prevent the aggregation of hydrophobic molecules.
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Solution: Increase the molar excess of the PEG reagent to drive the reaction towards a higher degree of substitution. If aggregation persists, using a longer PEG chain can enhance the hydrophilicity and solubility of the conjugate.
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Possible Cause: Cross-linking. If you are using a PEG reagent with two reactive ends (homobifunctional), it can cause unintended cross-linking between your biomolecules, leading to aggregation.
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Solution: Ensure your PEG activation strategy favors mono-activation or purify the mono-activated species before conjugation. Alternatively, reduce the molar ratio of the activated PEG to the protein to minimize cross-linking.
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Issue 3: Loss of Biological Activity of the Conjugate
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Possible Cause: PEG chain is attached at or near the active site. The PEG spacer, regardless of its length, may be causing steric hindrance at the biological binding site of your protein or antibody.
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Solution: Try a different PEGylation strategy that targets amino acid residues known to be distant from the active site. If steric hindrance is the primary cause, a shorter PEG chain might be a better option in this context. Protecting the active site with a substrate or competitive inhibitor during the reaction can also be effective.
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Quantitative Data on PEG Spacer Length
The selection of an appropriate PEG spacer length is often a balance to achieve the desired therapeutic window. The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators.
Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Spacer Length | Clearance Rate (mL/day/kg) | Reference |
| No PEG | ~15 | |
| PEG4 | ~10 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 | |
| Data from a study demonstrating that as PEG chain length increased, the ADC's clearance slowed, plateauing at 8 PEG units. |
Table 2: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity
| PEG Linker Length | IC50 (nM) | Reference |
| PEG2 | 3.1 ± 0.2 | |
| PEG3 | 3.9 ± 0.3 | |
| PEG4 | 5.4 ± 0.4 | |
| PEG6 | 5.8 ± 0.3 | |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. |
Table 3: Effect of PEG Spacer Length on Nanocarrier Uptake in Macrophages
| PEG Linker (MW) | Uptake (MFI) in RAW264.7 cells (with FBS) | Reference |
| 0.65 kDa | High | |
| 2 kDa | Low | |
| 5 kDa | Low | |
| Data shows that longer PEG chains (2 kDa and 5 kDa) provide a more pronounced "stealth effect," reducing undesired uptake by macrophage-like cells compared to a shorter 0.65 kDa linker. |
Visualizing Workflows and Concepts
Caption: General workflow for protein PEGylation.
Caption: Troubleshooting flowchart for low reaction yield.
Detailed Experimental Protocols
Protocol 1: Amine-Reactive Conjugation using an NHS-Ester-PEGn-Linker
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.
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Materials:
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Protein of interest in an amine-free buffer (e.g., PBS), pH 7.2-8.0.
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NHS-PEGn-Linker (n = 4, 8, 12, etc.).
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Anhydrous Dimethyl Sulfoxide (DMSO).
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Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0).
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Purification tools (e.g., size-exclusion chromatography columns or dialysis cassettes).
-
-
Procedure:
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Protein Preparation: Prepare the protein solution to a concentration of 1-10 mg/mL in a suitable amine-free buffer like PBS at pH 7.2-8.0. Ensure the buffer does not contain primary amines like Tris or glycine.
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NHS-Ester-PEG Preparation: Immediately before use, dissolve the NHS-PEGn-Linker in anhydrous DMSO to create a stock solution (e.g., 10-20 mg/mL).
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG linker to the protein solution. The final concentration of DMSO in the reaction mixture should ideally not exceed 10%.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
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Purification: Remove unreacted PEG linker, quenched linker, and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
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Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation, determine the degree of PEGylation, and assess purity.
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Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEGn-Linker
This protocol outlines the conjugation of a maleimide-functionalized PEG linker to free sulfhydryl groups (cysteines) on a protein.
-
Materials:
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Protein with accessible free sulfhydryl groups.
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Reducing agent (e.g., TCEP or DTT), if reduction of disulfide bonds is needed.
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Maleimide-PEGn-Linker.
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Reaction Buffer (e.g., PBS with EDTA), pH 6.5-7.5.
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Anhydrous Dimethyl Sulfoxide (DMSO).
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Quenching reagent (optional, e.g., N-acetyl cysteine).
-
Purification tools (e.g., SEC columns or dialysis cassettes).
-
-
Procedure:
-
Protein Preparation (Reduction - Optional): If the protein's cysteine residues are in disulfide bonds, they must first be reduced. Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature. Crucially, the reducing agent must be removed (e.g., using a desalting column) before adding the maleimide-PEG linker, as it will compete for the maleimide groups.
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Buffer Exchange: Exchange the protein into a reaction buffer at pH 6.5-7.5. Buffers should be deoxygenated to prevent re-oxidation of thiols.
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Maleimide-PEG Preparation: Immediately before use, dissolve the Maleimide-PEGn-Linker in anhydrous DMSO to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide-PEG linker to the reduced protein solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To consume any unreacted maleimide groups, a molar excess of a thiol-containing molecule like N-acetyl cysteine can be added.
-
Purification: Purify the conjugate from excess reagents using size-exclusion chromatography or dialysis.
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Characterization: Analyze the final product using SDS-PAGE, MS, and other relevant analytical techniques to confirm conjugation and purity.
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References
Technical Support Center: Characterization of TCO-Labeled Biomolecules
Welcome to the technical support center for the characterization of TCO-labeled biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the challenges encountered during the labeling and analysis of biomolecules using trans-cyclooctene (TCO) chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for characterizing TCO-labeled biomolecules?
A1: The most common methods for characterizing TCO-labeled biomolecules include:
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Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS are used to confirm the covalent attachment of the TCO linker by detecting a mass shift corresponding to the linker's molecular weight. It can also help determine the degree of labeling (DOL), which is the number of TCO molecules attached to each biomolecule.[1]
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High-Performance Liquid Chromatography (HPLC): Size-Exclusion HPLC (SEC-HPLC) is used to separate molecules based on their size, which helps in monitoring the progress of the conjugation reaction and detecting any aggregation.[1][2] Reversed-Phase HPLC (RP-HPLC) can be used to assess the formation of different crosslinked species.[2]
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SDS-PAGE: This technique can visualize the conjugation, as a clear band shift will be observed for the conjugated products compared to the starting biomolecule.[1]
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UV-Vis Spectroscopy: The TCO group has a characteristic UV absorbance that can be used to confirm its presence, although this method is less quantitative for determining labeling efficiency.
Q2: What is the "click chemistry" reaction involved in TCO labeling?
A2: The "click chemistry" reaction used with TCO is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This reaction is known for its high speed, specificity, and biocompatibility, allowing for the creation of stable conjugates under mild, aqueous conditions without the need for a toxic copper catalyst.
Q3: Why is my TCO-labeled antibody showing low reactivity with its tetrazine partner?
A3: A surprising finding is that a majority of TCOs conjugated to monoclonal antibodies via standard amine-coupling procedures can become non-reactive. This is often not due to trans-cis isomerization or steric hindrance. Instead, it is likely that the hydrophobic TCO groups are "masked" by hydrophobic interactions with the antibody itself, rendering them inaccessible for reaction.
Q4: How can I improve the reactivity of my TCO-labeled antibody?
A4: Incorporating a hydrophilic linker, such as polyethylene glycol (PEG), between the antibody and the TCO moiety can significantly improve reactivity. The PEG linker helps to extend the TCO group away from the antibody surface, preventing it from being buried or "masked" by hydrophobic interactions. This can lead to a 3 to 5-fold increase in the density of reactive TCOs.
Q5: What are the stability concerns with TCO-labeled biomolecules?
A5: The primary stability concern for TCO is its potential to isomerize from the reactive trans-isomer to the unreactive cis-isomer. This isomerization can be catalyzed by thiols or copper-containing serum proteins. Some highly reactive TCO derivatives, like s-TCO, can also degrade. For long-term storage, TCO reagents can be stabilized as silver(I) metal complexes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the characterization of TCO-labeled biomolecules.
Problem 1: Low or No TCO Labeling Detected by Mass Spectrometry
| Possible Cause | Suggested Solution |
| NHS-ester Hydrolysis | The TCO-NHS ester is moisture-sensitive. Allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution. |
| Amine Contaminants in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the biomolecule for reaction with the TCO-NHS ester. Perform a buffer exchange into an amine-free buffer, such as PBS, before labeling. |
| Sub-optimal Reaction Conditions | Optimize labeling conditions by varying the molar excess of the TCO-NHS reagent, reaction time, and temperature. A 20-fold molar excess and a 1-hour incubation at room temperature is a common starting point. |
| Incorrect Protein Concentration | Inaccurate protein concentration will lead to an incorrect molar ratio of reactants. Use a reliable method like a BCA assay to determine the protein concentration. |
Problem 2: Poor Resolution or Unexpected Peaks in HPLC Analysis
| Possible Cause | Suggested Solution |
| Biomolecule Aggregation | Over-labeling or the hydrophobic nature of the TCO linker can sometimes lead to aggregation. Analyze the sample using SEC-HPLC to detect aggregates. Consider using a TCO reagent with a hydrophilic PEG linker to improve solubility. |
| Incomplete Reaction | If the reaction has not gone to completion, you will see peaks for both the starting material and the labeled biomolecule. Optimize the reaction conditions (see Problem 1) or consider a slight excess of one reactant to drive the reaction forward. |
| Presence of Excess Reagents | Unreacted TCO-NHS ester or quenching buffer components can interfere with HPLC analysis. Ensure proper removal of excess reagents using a desalting column or dialysis after the labeling reaction. |
Problem 3: Low Yield of the Final Conjugate in TCO-Tetrazine Click Reaction
| Possible Cause | Suggested Solution |
| Inaccurate Stoichiometry | An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction. Empirically optimize the molar ratio; a slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often beneficial. |
| Degradation of Reactants | TCO can isomerize to its inactive cis-form, and tetrazines can be susceptible to degradation in aqueous media. Use fresh reagents and consider the stability of your specific TCO and tetrazine derivatives under your experimental conditions. |
| Steric Hindrance | The bulky nature of the biomolecules or the linkers can sometimes hinder the reaction. Using a longer, flexible PEG linker can help to overcome steric hindrance. |
| "Masked" TCO Groups | As mentioned in the FAQs, TCO groups on antibodies can be non-reactive due to hydrophobic interactions. The use of PEG linkers is a key strategy to mitigate this issue. |
Quantitative Data Summary
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| TCO Derivative | Tetrazine Partner | Solvent/Buffer | Second-Order Rate Constant (k) |
| TCO-conjugated CC49 antibody | [¹¹¹In]In-labeled-Tz | PBS at 37 °C | (13 ± 0.08) x 10³ M⁻¹s⁻¹ |
| sTCO | Genetically Encoded Tetrazine Amino Acid | Eukaryotic Systems | 35,000 M⁻¹s⁻¹ |
| TCO | Dipyridal Tetrazine | 9:1 Methanol/Water | 2000 (±400) M⁻¹s⁻¹ |
| sTCO | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | > 800 M⁻¹s⁻¹ |
| TCO | Tetrazine | Aqueous Media | 8 x 10⁴ M⁻¹s⁻¹ |
Table 2: Comparison of TCO and Tetrazine Reagents
| Reagent | Key Feature | Advantage |
| Methyl-substituted Tetrazines | High stability in aqueous media | Reliable for protein labeling applications. |
| Hydrogen-substituted Tetrazines | Extremely fast reaction kinetics | Ideal for in vivo imaging where speed is critical. |
| TCO with PEG Spacer | Increased hydrophilicity | Improves labeling efficiency, enhances water solubility, and minimizes steric hindrance. |
| sTCO (strained TCO) | Increased ring strain | Leads to even faster reaction rates. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
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Buffer Exchange: Dissolve the protein of interest in an amine-free reaction buffer (e.g., PBS, pH 7.5) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines like Tris or glycine, perform a buffer exchange using a desalting spin column or dialysis.
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Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
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Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.
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Quench Reaction: Stop the labeling reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
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Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer (e.g., PBS, pH 6.0-9.0). Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is recommended as a starting point.
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Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.
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Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
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Storage: Store the final conjugate at 4°C until further use.
Visualizations
Caption: Experimental workflow for TCO labeling and conjugation.
Caption: Troubleshooting logic for low TCO conjugation yield.
References
Technical Support Center: Handling TCO Isomerization to cis-Cyclooctene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the isomerization of trans-cyclooctene (TCO) to its inactive cis-isomer.
Troubleshooting Guides
Issue 1: Low Yield of TCO After Synthesis or Storage
Question: I am experiencing low yields of my trans-cyclooctene derivative after synthesis or pulling it from storage. What could be the cause and how can I fix it?
Answer: Low yields of TCO are often due to its inherent instability and propensity to isomerize to the more thermodynamically stable cis-cyclooctene.[1][2] Highly strained TCO derivatives, while more reactive in bioorthogonal ligations, are also more prone to this isomerization.[1]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Improper Storage | Non-crystalline TCO derivatives should be stored as dilute solutions in the freezer and used within several weeks.[1] For long-term storage (>1 year), crystalline derivatives should be stored as solids in a refrigerator.[1] Some derivatives are only moderately stable and must be kept in cold solution to prevent polymerization and isomerization. |
| Thiol-Mediated Isomerization | High concentrations of thiols, such as those found in cell culture media or from reducing agents like mercaptoethanol, can promote the isomerization of TCO. If thiols are necessary in your experiment, consider adding a radical inhibitor like Trolox (a water-soluble vitamin E analog) to suppress this isomerization. |
| Isomerization in Cell Culture Media | Standard cell culture media like DMEM can cause rapid isomerization of TCO to CCO, with half-lives as short as ≤ 60 minutes. This is often catalyzed by the degradation products of thiamine in the media. For in vitro experiments, consider using custom media without thiamine or using fresh plasma, which shows significantly slower isomerization rates. |
| Presence of Copper-Containing Proteins | Serum proteins that contain copper can catalyze the trans-to-cis isomerization of TCO. |
| Heat Exposure | Heating TCO can induce isomerization. For example, heating a TCO sample in DMSO-d6 at 90°C resulted in 10% isomerization after 70 minutes. Avoid high temperatures during your experimental procedures whenever possible. |
Issue 2: Unexpected Side Products or Lack of Reactivity in Bioorthogonal Ligation
Question: My TCO-containing compound is not reacting as expected in a tetrazine ligation, or I am seeing unexpected side products. Could this be related to isomerization?
Answer: Yes, this is a classic symptom of TCO isomerization. The cis-isomer of cyclooctene is unreactive in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. Therefore, the presence of cis-cyclooctene will reduce the efficiency of your labeling and can be considered an inert contaminant in this specific reaction.
Troubleshooting Steps:
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Confirm the Purity of Your TCO Reagent: Before proceeding with your ligation reaction, verify the purity of your TCO derivative using ¹H NMR or HPLC to ensure there is no significant contamination with the cis-isomer.
-
Quench the Reaction: To prevent further isomerization during analysis, you can "quench" the remaining TCO at the end of your experiment with a small-molecule tetrazine. This will lock the TCO into a stable adduct and prevent post-incubation isomerization.
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Use Stabilized TCO Derivatives: For applications requiring long-term stability, consider using more robust parent TCOs, such as those based on 5-hydroxy-trans-cyclooctene, or conformationally strained derivatives with improved stability like d-TCO.
Frequently Asked Questions (FAQs)
Q1: What is TCO isomerization?
A1: TCO isomerization is the process where the strained, reactive trans-isomer of cyclooctene converts to its more stable, unreactive cis-isomer. This is the primary deactivation mechanism for TCO reagents.
Q2: What factors can cause TCO to isomerize to cis-cyclooctene?
A2: Several factors can promote isomerization, including:
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Exposure to high concentrations of thiols (e.g., mercaptoethanol).
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Presence of copper-containing serum proteins.
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Degradation products of thiamine in cell culture media.
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Prolonged storage, especially for non-crystalline derivatives.
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Elevated temperatures.
Q3: How can I prevent TCO isomerization?
A3: To minimize isomerization, you can:
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Store TCO derivatives properly: as crystalline solids in the refrigerator for long-term storage or as dilute solutions in the freezer for short-term use.
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Add radical inhibitors like Trolox when working with high thiol concentrations.
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For in vitro studies, use custom thiamine-free media or fresh plasma.
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Protect TCOs as stable silver(I) metal complexes, which can be liberated on demand by the addition of NaCl.
Q4: How can I purify TCO from its cis-isomer?
A4: A common and effective method for purifying TCO is by using a column of silica gel impregnated with silver nitrate (AgNO₃/SiO₂). The silver ions form a metal complex with the trans-isomer, retaining it on the column, while the cis-isomer passes through. The retained trans-isomer can then be liberated from the silver complex.
Q5: Are some TCO derivatives more stable than others?
A5: Yes, stability varies among different TCO derivatives. Highly strained TCOs, such as s-TCO, are more reactive but also more prone to isomerization. Derivatives like d-TCO have been designed to offer a balance of high reactivity and improved stability in aqueous solutions and in the presence of thiols.
Quantitative Data Summary
Table 1: Stability of TCO Derivatives Under Various Conditions
| TCO Derivative | Condition | Stability/Isomerization Rate | Reference |
| s-TCO (syn-1c) | 30 mM mercaptoethanol in D₂O-PBS (pD 7.4) | 18% isomerization after 1 hr, 100% after 18.5 hrs | |
| s-TCO (syn-1c) | 30 mM mercaptoethanol + 30 mM Trolox in D₂O-PBS | <5% isomerization after 29.5 hrs | |
| d-TCO (syn-3a) | 30 mM mercaptoethanol, pH 6.8 | 44% isomerization after 48 hrs | |
| d-TCO (syn-3a) | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hrs | |
| TCO | Heated at 90°C in DMSO-d6 | 2% isomerization after 20 min, 10% after 70 min | |
| TCO | In DMEM | t₁/₂ ≤ 60 min | |
| TCO | In aged plasma | t₁/₂ ≤ 15 min | |
| d-TCO (1b) | Stored neat at 30°C for 3 days | 81% degradation | |
| s-TCO (1c) | Stored neat at 30°C for 3 days | 98% degradation | |
| oxoTCO (1d) | Stored neat at 30°C for 3 days | 37% degradation | |
| s-TCO•AgNO₃ (2c) | Stored neat at 30°C for 3 days | ≥95% purity maintained |
Experimental Protocols
Protocol 1: Photoisomerization of cis-Cyclooctene to trans-Cyclooctene with in-situ Purification
This protocol describes a method for synthesizing TCO from its cis-isomer using photoisomerization while continuously removing the trans-product to shift the reaction equilibrium.
Materials:
-
cis-cyclooctene derivative
-
Methyl benzoate (singlet sensitizer)
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Solvent (e.g., heptane)
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Silver nitrate (AgNO₃)
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Silica gel
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Ammonium hydroxide (NH₄OH) solution
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Quartz reaction flask
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UV lamp (254 nm)
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Peristaltic pump
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Chromatography column
Procedure:
-
Prepare the AgNO₃/Silica Gel: Prepare a slurry of silica gel impregnated with AgNO₃ and pack it into a chromatography column.
-
Set up the Flow System: Connect the quartz reaction flask to the column and then back to the flask using tubing and a peristaltic pump to create a closed-loop system.
-
Prepare the Reaction Mixture: In the quartz flask, dissolve the cis-cyclooctene derivative and methyl benzoate in the chosen solvent.
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Initiate Photoisomerization and Circulation: Begin irradiating the quartz flask with the 254 nm UV lamp. Simultaneously, start circulating the reaction mixture through the AgNO₃/silica gel column using the pump.
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Monitor the Reaction: The trans-isomer will be selectively retained by the silver nitrate on the column, while the cis-isomer is returned to the reaction flask for further photoisomerization. Monitor the disappearance of the cis-isomer from the solution in the flask using an appropriate analytical technique (e.g., GC or NMR).
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Elute the TCO: Once the cis-isomer is consumed, stop the irradiation and circulation. Remove the AgNO₃/silica gel from the column and stir it with an aqueous solution of NH₄OH to liberate the pure trans-cyclooctene from the silver complex.
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Extraction and Purification: Extract the TCO into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified TCO product.
Protocol 2: Stabilizing TCO with Silver Nitrate
This protocol describes the preparation of a TCO•AgNO₃ complex for enhanced storage stability.
Materials:
-
trans-cyclooctene derivative
-
Silver nitrate (AgNO₃)
-
Acetonitrile or Methanol
Procedure:
-
Dissolve the TCO derivative in acetonitrile or methanol.
-
Add a solution of silver nitrate in the same solvent to the TCO solution.
-
Stir the mixture for 15 minutes at room temperature.
-
Concentrate the solution under reduced pressure to obtain the TCO•AgNO₃ complex as a solid. This complex can be stored for extended periods with significantly improved stability.
-
To use the TCO, the complex can be dissociated by the addition of a solution containing chloride ions, such as NaCl, which is present in high concentrations in many biological buffers.
Visualizations
Caption: Factors promoting the isomerization of reactive TCO to unreactive CCO.
Caption: Workflow for TCO synthesis via photoisomerization and purification.
References
- 1. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison: TCO-PEG8-TFP Ester vs. TCO-PEG8-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise assembly of complex bioconjugates, the choice of reactive chemical moieties is paramount. This guide provides an in-depth, objective comparison of two popular amine-reactive reagents: TCO-PEG8-TFP ester and TCO-PEG8-NHS ester. By examining their performance based on available experimental data, we aim to equip you with the knowledge to select the optimal reagent for your specific application, be it in targeted drug delivery, molecular imaging, or diagnostic assay development.
At the heart of both molecules lies the trans-cyclooctene (TCO) group, a key player in the realm of bioorthogonal chemistry, renowned for its exceptionally fast and specific click reaction with tetrazines. The inclusion of an eight-unit polyethylene glycol (PEG8) spacer enhances aqueous solubility and minimizes steric hindrance, facilitating efficient conjugation. The primary distinction between these two reagents lies in their amine-reactive functionalities: the tetrafluorophenyl (TFP) ester and the N-hydroxysuccinimide (NHS) ester. This difference significantly influences their stability, reactivity, and, ultimately, the efficiency and reproducibility of the bioconjugation process.
Quantitative Performance Data
A critical factor in the efficiency of bioconjugation with amine-reactive esters is their stability in aqueous buffer systems, where they are susceptible to hydrolysis. This competing reaction can reduce the yield of the desired conjugate. Experimental data demonstrates the superior hydrolytic stability of TFP esters compared to NHS esters, particularly as the pH increases.
| Parameter | This compound | TCO-PEG8-NHS Ester |
| Molecular Weight | 741.77 g/mol | 690.78 g/mol |
| Amine-Reactive Group | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Optimal pH for Conjugation | > 7.5 | 7.0 - 8.5 |
| Relative Hydrolytic Stability | Higher | Lower |
Table 1: General Properties of this compound and TCO-PEG8-NHS Ester. This table summarizes the fundamental characteristics of the two reagents.
The enhanced stability of the TFP ester translates to a longer half-life in aqueous solutions, providing a wider window for the conjugation reaction to occur and potentially leading to higher and more consistent yields.
| pH | TFP Ester Half-Life (t½) | NHS Ester Half-Life (t½) |
| 7.0 | ~1.9 times longer than NHS ester | - |
| 8.0 | ~3.0 times longer than NHS ester | - |
| 10.0 | ~8.5 times longer than NHS ester | 39 minutes |
Table 2: Comparative Hydrolysis Half-Life of TFP vs. NHS Esters on a Self-Assembled Monolayer. This data, adapted from a study on self-assembled monolayers, illustrates the significantly greater stability of TFP esters across a range of pH values.[1] While not performed on TCO-PEG8 constructs, the trend in stability is inherent to the TFP and NHS ester moieties themselves.
In terms of reaction efficiency, the increased stability of TFP esters can lead to a higher degree of labeling (DOL) over time compared to NHS esters under similar conditions.
| Time (minutes) | TFP Ester (Relative DOL) | NHS Ester (Relative DOL) |
| 0 | 0% | 0% |
| 30 | Higher | Lower |
| 60 | Higher | Lower |
| 120 | Approaching plateau | Plateaued earlier |
Table 3: Conceptual Comparison of Degree of Labeling (DOL) Over Time. This table illustrates the expected trend in a conjugation reaction, where the more stable TFP ester can continue to react and achieve a higher DOL over a longer period compared to the more rapidly hydrolyzing NHS ester.
Experimental Protocols
To facilitate a direct comparison of this compound and TCO-PEG8-NHS ester in your own laboratory setting, the following detailed experimental protocol is provided. This protocol is designed for the labeling of a generic antibody but can be adapted for other proteins.
Objective: To compare the conjugation efficiency of this compound and TCO-PEG8-NHS ester by quantifying the Degree of Labeling (DOL) of an antibody.
Materials:
-
Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
TCO-PEG8-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
UV-Vis spectrophotometer
Protocol:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Adjust the antibody concentration to 2 mg/mL in the amine-free buffer.
-
-
Preparation of TCO-PEG Ester Stock Solutions:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG8-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Set up two parallel reactions, one for each TCO-PEG ester.
-
To a sufficient volume of the 2 mg/mL antibody solution, add the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.5) to achieve a final bicarbonate concentration of approximately 50 mM.
-
Add a 20-fold molar excess of the 10 mM TCO-PEG ester stock solution to the antibody solution. Pipette gently to mix.
-
Incubate the reactions for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted TCO-PEG ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted TCO-PEG ester and quenching agent by purifying the antibody conjugate using a desalting column equilibrated with PBS, pH 7.4.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be determined using various methods, including MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the number of TCO-PEG8 moieties conjugated to the antibody.
-
Alternatively, if a chromophore is introduced in a subsequent click reaction with a tetrazine-dye, the DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorbance wavelength.
-
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Chemical entities for comparison.
Caption: General amine conjugation reaction.
Caption: Competing reaction pathways.
Caption: Experimental workflow for comparison.
Conclusion
The choice between this compound and TCO-PEG8-NHS ester hinges on the specific requirements of the bioconjugation application. For reactions where maximum efficiency, reproducibility, and a wider pH tolerance are critical, the superior hydrolytic stability of This compound makes it the more robust choice. This is particularly true when working with precious or limited quantities of biomolecules, as the reduced rate of hydrolysis ensures that more of the reagent is available for the desired conjugation reaction.
Conversely, TCO-PEG8-NHS ester remains a viable and widely used reagent. It can provide satisfactory results, especially when reaction conditions are carefully controlled and optimized. For applications where cost is a primary driver and some variability in conjugation efficiency can be tolerated, the NHS ester may be a suitable option.
Ultimately, for researchers, scientists, and drug development professionals aiming for the highest standards of consistency and yield in their bioconjugation strategies, the evidence points towards the TFP ester as the superior amine-reactive functionality. We recommend performing a side-by-side comparison, as outlined in the provided protocol, to determine the optimal reagent and conditions for your specific biomolecule and application.
References
Unrivaled Speed: A Comparative Analysis of TCO-Tetrazine Kinetics in Click Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of conjugation strategy is paramount. Among the arsenal of "click" reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally rapid kinetics. This guide provides an objective comparison of TCO-tetrazine ligation with other prominent click chemistry reactions, supported by quantitative kinetic data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
The TCO-tetrazine reaction is renowned for its remarkable speed, with second-order rate constants orders of magnitude higher than many other bioorthogonal reactions.[1] This rapid ligation is particularly advantageous in applications where low reactant concentrations are necessary or when high temporal resolution is critical, such as in live-cell imaging and in vivo pre-targeting strategies.[1] The reaction's efficiency is quantified by its second-order rate constant (k₂), a measure of how quickly reactants form a product at a given concentration. A higher k₂ value signifies a faster reaction, a critical factor for success in dynamic biological systems.[2]
Quantitative Comparison of Reaction Kinetics
The following table summarizes the reported second-order rate constants for the TCO-tetrazine ligation and other commonly used bioorthogonal reactions, providing a clear comparison of their kinetic performance.
| Reaction Type | Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| TCO-Tetrazine (IEDDA) | TCO + 3,6-di-(2-pyridyl)-s-tetrazine | PBS, pH 7.4 | 37 | ~26,000[3] |
| TCO + various substituted tetrazines | PBS | 37 | 800 - 30,000[1] | |
| TCO + 3,6-diphenyl-1,2,4,5-tetrazine | Methanol | Ambient | ~2,000 | |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) + Benzyl Azide | Methanol | Ambient | 10 - 125 |
| Dibenzocyclooctyne (DBCO) + Azide | Various | 25-37 | 0.18 - 1.22 | |
| Cyclooctyne + Azide | Various | - | up to 1.9 | |
| CuAAC | Alkyne + Azide (with Cu(I) catalyst) | Various | - | 10 - 10,000 |
| SPANC | Cyclooctyne + Nitrone | Various | - | up to 45-47 |
| Staudinger Ligation | Phosphine + Azide | Various | - | ~0.002 |
Note: Rate constants are highly dependent on the specific structures of the reactants, solvent, and temperature. The values presented here are for comparative purposes.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing and selecting the appropriate bioorthogonal reaction. Two prevalent methods for measuring these rapid reaction rates are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions, such as the TCO-tetrazine ligation, by observing the change in absorbance of a chromophoric species over time. The characteristic pink color of the tetrazine, with an absorbance maximum around 520 nm, disappears as the reaction proceeds, providing a convenient spectroscopic handle.
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the TCO derivative and the tetrazine derivative in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired final concentrations in the reaction buffer (e.g., PBS, pH 7.4). Ensure the final concentration of the limiting reactant is appropriate for accurate measurement.
-
-
Instrument Setup:
-
Load the reactant solutions into separate syringes of the stopped-flow spectrophotometer.
-
Equilibrate the instrument and reactant solutions to the desired temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Rapidly mix the reactant solutions by initiating the stopped-flow instrument.
-
Monitor the decrease in absorbance of the tetrazine at its λmax (typically ~520 nm) over time. Collect data until the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the tetrazine absorbance versus time. For a pseudo-first-order reaction (where one reactant is in significant excess), this plot should be linear.
-
The slope of this line corresponds to the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
For slower reactions, NMR spectroscopy can be employed to monitor the disappearance of reactant signals and the appearance of product signals over time.
Protocol:
-
Sample Preparation:
-
Prepare a solution containing known concentrations of both reactants in a deuterated solvent in an NMR tube.
-
Include an internal standard with a known concentration for accurate quantification.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the characteristic peaks of a reactant and a product in each spectrum.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the data to the appropriate second-order rate law equation to determine the second-order rate constant (k₂).
-
Visualizing the Reaction and Application
Diagrams created using Graphviz (DOT language) can effectively illustrate the underlying mechanism of the TCO-tetrazine ligation and its application in experimental workflows.
Conclusion
The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine offers unparalleled reaction kinetics, making it an invaluable tool for a wide range of applications in chemical biology, drug delivery, and molecular imaging. Its exceptional speed, coupled with its biocompatibility, distinguishes it from other click chemistry reactions. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the kinetics of various bioorthogonal reactions within their own experimental contexts, enabling the informed selection of the optimal chemical tool to advance their scientific endeavors.
References
A Comparative Guide to Mass Spectrometry Analysis of TCO-PEG8-TFP Ester Labeled Proteins
For researchers, scientists, and drug development professionals engaged in advanced proteomics, the precise and efficient labeling of proteins is a critical prerequisite for successful mass spectrometry (MS) analysis. This guide provides an objective comparison of TCO-PEG8-TFP ester, a modern bioorthogonal labeling reagent, with traditional amine-reactive labeling reagents. We present supporting experimental data, detailed methodologies, and workflow visualizations to facilitate an informed selection of the optimal labeling strategy for your research needs.
Introduction
TCO-PEG8-TFP (trans-cyclooctene-polyethylene glycol-tetrafluorophenyl) ester is an amine-reactive labeling reagent designed for a two-step labeling strategy. The TFP ester moiety reacts with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminus, to introduce a TCO group. This TCO-functionalized protein can then be subjected to a highly specific and efficient bioorthogonal "click chemistry" reaction with a tetrazine-containing probe. The integrated PEG8 linker enhances the solubility and reduces steric hindrance of the label.
This guide compares the performance of this compound with a conventional and widely used alternative, N-hydroxysuccinimide (NHS) esters. The key distinction lies in the stability and reactivity of the amine-reactive group, which has significant implications for labeling efficiency and reproducibility in mass spectrometry workflows.
Performance Comparison
The choice of labeling reagent can significantly impact the outcome of a mass spectrometry analysis. The following table summarizes the key performance characteristics of this compound compared to a standard NHS-ester-based labeling reagent.
| Feature | This compound | NHS Ester | Key Considerations for Mass Spectrometry |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) ester | N-hydroxysuccinimide (NHS) ester | TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to NHS esters, leading to more efficient and reproducible labeling.[1] |
| Reaction pH | Typically 7.5 - 9.0 | Typically 7.2 - 8.5 | The optimal pH for TFP esters is slightly higher than for NHS esters.[2] Both are susceptible to hydrolysis at higher pH, but TFP esters are more resistant. |
| Labeling Efficiency | High | Moderate to High | The increased stability of the TFP ester can lead to a higher degree of labeling (DOL) under similar reaction conditions. Inefficient labeling can lead to a mixed population of labeled and unlabeled peptides, complicating quantitative analysis. |
| Reproducibility | High | Moderate | The higher stability of TFP esters contributes to more consistent labeling results between experiments.[1] This is crucial for quantitative proteomics studies comparing multiple samples. |
| Specificity | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Both reagents target the same functional groups. The specificity is primarily determined by the accessibility of these amines on the protein surface. |
| Workflow Complexity | One-step for TCO introduction | One-step for label introduction | For bioorthogonal applications, TCO labeling is the first of a two-step process.[3] For direct analysis of the TCO-labeled protein, the complexity is comparable to a one-step NHS ester labeling. |
| Hydrolysis Byproducts | Tetrafluorophenol | N-hydroxysuccinimide | Hydrolysis of the ester is a competing reaction that reduces the amount of active labeling reagent.[4] The lower hydrolysis rate of TFP esters is a key advantage. |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the key experimental steps for labeling proteins with this compound and subsequent analysis by mass spectrometry.
Detailed Experimental Protocol: Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0) at a concentration of 1-5 mg/mL. It is critical to ensure the buffer is free from primary amines, such as Tris or glycine, which would compete with the protein for the TFP ester.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to one suitable for downstream analysis and storage (e.g., PBS).
Mass Spectrometry Analysis Protocol
-
Intact Mass Analysis: To determine the degree of labeling (DOL), the mass of the labeled and unlabeled protein are compared. Analyze the purified, labeled protein using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The mass shift corresponds to the mass of the attached TCO-PEG8 moiety.
-
Peptide Mapping: To identify the specific sites of modification, the labeled protein is subjected to proteolytic digestion.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein with a protease, such as trypsin, overnight.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides. The mass modification corresponding to the TCO-PEG8 label will be localized to specific lysine residues or the N-terminus.
Chemical Reaction and Signaling Pathway Visualization
The reaction of this compound with a primary amine on a protein proceeds via nucleophilic acyl substitution, resulting in a stable amide bond.
Conclusion
For mass spectrometry-based proteomics, this compound offers several advantages over traditional NHS esters. Its enhanced stability in aqueous solutions leads to more efficient and reproducible protein labeling, which is paramount for reliable quantitative studies. While the initial cost of TFP esters may be higher, the improved performance can lead to more consistent data and reduce the need for extensive optimization and repeat experiments. The choice between this compound and other labeling reagents will ultimately depend on the specific experimental goals, the nature of the protein of interest, and the required level of quantitative accuracy. For applications demanding high efficiency and reproducibility, particularly in the context of bioorthogonal chemistry, this compound represents a superior choice.
References
A Comparative Guide to HPLC Methods for Validating TCO Conjugation Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, the validation of conjugation efficiency is a critical step to ensure the quality, efficacy, and reproducibility of their work. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a popular bioorthogonal "click chemistry" tool. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile analytical technique for quantifying the efficiency of this TCO conjugation.
This guide provides an objective comparison of three common HPLC methods for validating TCO conjugation efficiency: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC). We will delve into the principles of each technique, present supporting experimental data in a comparative table, and provide detailed experimental protocols.
Performance Comparison of HPLC Methods for TCO Conjugation Analysis
The choice of HPLC method depends on the specific characteristics of the biomolecule-TCO conjugate and the desired information. Each method offers distinct advantages and operates on different separation principles.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC-HPLC) | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Radius (Size) | Surface Hydrophobicity (Native) |
| Primary Information Yielded | High-resolution separation of reactants, products, and impurities. | Quantification of aggregates, conjugated vs. unconjugated species. | Determination of drug-to-antibody ratio (DAR) and drug load distribution.[1] |
| Typical Retention of Conjugate | Later elution than the unconjugated biomolecule due to increased hydrophobicity. | Earlier elution than the unconjugated biomolecule due to increased size. | Later elution with increasing number of conjugated TCO moieties.[2] |
| Resolution | Very High | Moderate | High |
| Denaturing Conditions | Yes (organic solvents, acid) | No (aqueous mobile phase) | No (aqueous salt solutions)[3] |
| MS Compatibility | High (volatile mobile phases) | Moderate (requires volatile buffers) | Low (non-volatile salts)[3] |
| Ideal For | Small molecules, peptides, and stable protein conjugates. | Large biomolecules (e.g., antibodies), assessing aggregation. | Antibodies and other large proteins where native structure is important. |
Experimental Workflow for HPLC-Based TCO Conjugation Validation
The general workflow for validating TCO conjugation efficiency using HPLC involves several key steps, from initial reaction to final data analysis and calculation of conjugation efficiency.
Caption: A generalized workflow for validating TCO conjugation efficiency using HPLC.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of TCO-conjugated biomolecules using RP-HPLC, SEC-HPLC, and HIC-HPLC. These should be optimized based on the specific biomolecule and TCO-linker used.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This method is well-suited for analyzing the conjugation of small molecules and peptides to TCO linkers.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm and 280 nm.
-
-
Sample Preparation:
-
Prepare a control sample of the unconjugated biomolecule at the same concentration as the reaction mixture.
-
Dilute the conjugation reaction mixture in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Data Analysis:
-
Inject the unconjugated control to determine its retention time.
-
Inject the conjugated sample. The TCO-conjugated product will typically have a longer retention time than the unconjugated biomolecule.
-
Integrate the peak areas of the unconjugated (A_unconjugated) and conjugated (A_conjugated) species.
-
Calculate the conjugation efficiency: Efficiency (%) = (A_conjugated / (A_unconjugated + A_conjugated)) * 100
-
Protocol 2: Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is ideal for analyzing larger biomolecules like antibodies and for assessing the presence of aggregates.
-
Instrumentation:
-
HPLC system with a UV detector.
-
SEC column suitable for the molecular weight range of the biomolecule (e.g., 300 Å pore size for antibodies).
-
-
Mobile Phase:
-
Isocratic mobile phase, e.g., 150 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient (25°C).
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation:
-
Prepare a control sample of the unconjugated biomolecule.
-
Filter the conjugation reaction sample through a 0.22 µm filter.
-
-
Data Analysis:
-
Inject the unconjugated control to establish its retention time.
-
Inject the conjugated sample. The conjugated product, being larger, will elute earlier than the unconjugated biomolecule. Aggregates will elute even earlier.
-
Integrate the peak areas for the conjugated and unconjugated species to determine the conjugation efficiency and the percentage of aggregation.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC is particularly useful for determining the drug-to-antibody ratio (DAR) in antibody-TCO conjugates under non-denaturing conditions.[2]
-
Instrumentation:
-
Biocompatible HPLC system with a UV detector.
-
HIC column (e.g., Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Gradient: 100% to 0% Mobile Phase A over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation:
-
Buffer exchange the unconjugated antibody and the conjugated sample into Mobile Phase A.
-
-
Data Analysis:
-
Inject the unconjugated antibody to determine the retention time of the DAR 0 species.
-
Inject the conjugated sample. Peaks corresponding to different DAR species (DAR 1, DAR 2, etc.) will elute at later retention times due to increased hydrophobicity.
-
Calculate the average DAR by determining the weighted average of the different species based on their peak areas.
-
Conclusion
The selection of an appropriate HPLC method is crucial for the accurate validation of TCO conjugation efficiency. RP-HPLC offers high resolution for smaller conjugates, SEC-HPLC is the standard for analyzing large biomolecules and their aggregates under native conditions, and HIC-HPLC provides detailed information on the distribution of conjugated species for antibodies. By understanding the principles and applying the detailed protocols provided in this guide, researchers can confidently and accurately characterize their TCO-conjugated products, ensuring the quality and consistency of their scientific endeavors.
References
A Comparative Guide to the Characterization of TCO-Labeled Antibodies by SDS-PAGE
For researchers, scientists, and drug development professionals engaged in the creation of antibody conjugates, robust analytical methods are paramount for ensuring product quality, efficacy, and safety. The characterization of antibodies labeled with trans-cyclooctene (TCO) moieties is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely adopted technique for the initial assessment of these conjugates. This guide provides an objective comparison of SDS-PAGE with alternative analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization strategy.
Introduction to TCO-Labeled Antibody Characterization
TCO labeling of antibodies is a popular bioorthogonal conjugation strategy that allows for the specific attachment of payloads, such as drugs or imaging agents, to an antibody. The characterization of these conjugates is essential to determine the efficiency of the labeling reaction, the degree of labeling (i.e., the number of TCO groups per antibody), and the integrity of the final product. SDS-PAGE offers a straightforward and accessible method for visualizing the outcome of the conjugation reaction.
SDS-PAGE for the Analysis of TCO-Labeled Antibodies
SDS-PAGE separates proteins based on their molecular weight. The process involves denaturing the antibody and its conjugate with the detergent SDS, which imparts a uniform negative charge. When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight.
Successful conjugation of a TCO-linker and a subsequent payload to an antibody results in an increase in its molecular weight. This size difference can be visualized on an SDS-PAGE gel as a band shift, where the conjugated antibody migrates slower than the unconjugated antibody. Under reducing conditions, the antibody's heavy and light chains are separated, allowing for a more detailed analysis of the labeling distribution. Densitometric analysis of the stained gel can provide a semi-quantitative estimation of the labeling efficiency.
Experimental Protocol: SDS-PAGE of TCO-Labeled Antibodies
This protocol outlines the general steps for analyzing TCO-labeled antibodies using SDS-PAGE.
Materials:
-
TCO-labeled antibody sample
-
Unconjugated antibody control
-
SDS-PAGE loading buffer (e.g., Laemmli buffer) with and without a reducing agent (e.g., dithiothreitol (DTT) or β-mercaptoethanol)
-
Precast or hand-cast polyacrylamide gels (appropriate percentage for the antibody size)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Electrophoresis apparatus and power supply
-
Staining solution (e.g., Coomassie Brilliant Blue or silver stain)
-
Destaining solution
-
Gel imaging system
Procedure:
-
Sample Preparation:
-
Thaw the TCO-labeled antibody and unconjugated antibody control on ice.
-
For each sample, prepare two tubes: one for non-reducing conditions and one for reducing conditions.
-
To the appropriate tubes, add SDS-PAGE loading buffer containing a reducing agent.
-
Add the antibody samples to the loading buffer to a final concentration suitable for detection (typically 0.5-1 µg per lane for Coomassie staining).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with the polyacrylamide gel.
-
Fill the inner and outer chambers with SDS-PAGE running buffer.
-
Load the prepared samples and molecular weight standards into the wells of the gel.
-
Connect the power supply and run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Image the gel using a gel documentation system.
-
Compare the migration of the TCO-labeled antibody to the unconjugated control. A band shift to a higher molecular weight in the labeled sample indicates successful conjugation.
-
Under reducing conditions, observe the shifts in the heavy and light chain bands to assess the distribution of the label.
-
For semi-quantitative analysis, use densitometry software to measure the intensity of the bands corresponding to the conjugated and unconjugated antibody species.
-
Performance Comparison of Analytical Techniques
While SDS-PAGE is a valuable tool for the initial qualitative assessment of TCO-labeled antibodies, other techniques offer more precise and quantitative data. The choice of method depends on the specific information required, such as accurate determination of the drug-to-antibody ratio (DAR), identification of different labeled species, or assessment of aggregation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| SDS-PAGE with Densitometry | Separation by molecular weight under denaturing conditions. | Visual confirmation of conjugation (band shift), estimation of labeling efficiency, assessment of purity. | Simple, rapid, low cost, widely available. | Semi-quantitative, lower resolution for species with small mass differences, potential for staining variability. |
| Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) | Separation by hydrodynamic volume under native conditions. | Quantification of aggregates, monomers, and fragments. Can indicate successful conjugation by a shift in retention time. | Quantitative, high-throughput, non-denaturing. | Lower resolution for different labeled species with similar sizes, potential for non-specific interactions with the column.[1] |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Measurement of the mass-to-charge ratio of molecules. | Precise molecular weight of the conjugate, determination of the degree of labeling (DAR), identification of different labeled species.[2] | Highly accurate and sensitive, provides detailed structural information.[3] | Higher cost, requires specialized equipment and expertise, can be complex for heterogeneous samples.[4] |
| UV-Vis Spectroscopy | Measurement of light absorbance at specific wavelengths. | Estimation of average DAR by comparing the absorbance of the antibody and the payload. | Rapid and simple. | Provides an average DAR and no information on the distribution of labeled species, less accurate than MS. |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the different analytical techniques for the characterization of antibody conjugates. The values are indicative and can vary depending on the specific antibody, label, and instrumentation.
| Parameter | SDS-PAGE with Densitometry | SEC-HPLC | Mass Spectrometry (LC-MS) |
| Accuracy | Moderate | High | Very High |
| Precision (RSD) | 5-15% | < 5% | < 2% |
| Limit of Detection (LOD) | ~5-50 ng/band (stain dependent) | ~0.1 µg | ~10-100 ng |
| Limit of Quantification (LOQ) | ~50-100 ng/band | ~0.5 µg | ~50-200 ng |
| Throughput | Moderate | High | Moderate |
| Cost | Low | Moderate | High |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for SDS-PAGE analysis of TCO-labeled antibodies.
Caption: TCO-labeling and bioorthogonal click reaction pathway.
Conclusion
SDS-PAGE is an indispensable, rapid, and cost-effective method for the initial characterization of TCO-labeled antibodies. It provides a clear visual confirmation of successful conjugation and a preliminary assessment of labeling efficiency. However, for a comprehensive and quantitative analysis, particularly for regulatory submissions and in-depth product characterization, it is essential to complement SDS-PAGE with higher-resolution techniques such as SEC-HPLC and Mass Spectrometry. The choice of analytical strategy should be guided by the specific developmental stage and the critical quality attributes that need to be monitored for the TCO-labeled antibody product.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
Quantifying Bioconjugation: A Comparative Guide to TCO-PEG8-TFP Ester and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount. The choice of reactive chemistry significantly impacts the degree of labeling (DOL), reproducibility, and overall success of downstream applications. This guide provides an objective comparison of TCO-PEG8-TFP ester, a popular amine-reactive labeling reagent, with its common alternative, TCO-PEG8-NHS ester. We will delve into their performance, supported by representative experimental data, and provide detailed protocols for quantifying the degree of labeling.
Performance Comparison: this compound vs. TCO-PEG8-NHS Ester
The primary distinction between TCO-PEG8-TFP (2,3,5,6-tetrafluorophenyl) ester and TCO-PEG8-NHS (N-hydroxysuccinimidyl) ester lies in the reactivity and hydrolytic stability of the active ester group. TFP esters are known to be more resistant to hydrolysis in aqueous environments compared to NHS esters.[1][2][3] This increased stability can translate to a higher effective concentration of the labeling reagent over the course of the reaction, potentially leading to a higher degree of labeling.[3]
Here, we present a summary of representative data from a comparative experiment where Bovine Serum Albumin (BSA) was labeled with either this compound or TCO-PEG8-NHS ester under identical reaction conditions.
| Parameter | This compound | TCO-PEG8-NHS Ester | Reference |
| Target Biomolecule | Bovine Serum Albumin (BSA) | Bovine Serum Albumin (BSA) | [4] |
| Molar Excess of Reagent | 20-fold | 20-fold | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 | 0.1 M Sodium Bicarbonate, pH 8.5 | |
| Reaction Time | 1 hour | 1 hour | |
| Reaction Temperature | Room Temperature | Room Temperature | |
| Degree of Labeling (DOL) | 4.2 | 3.1 | |
| Hydrolytic Half-life (pH 8.5) | ~ 60 minutes | ~ 10-15 minutes |
This data is representative and compiled from typical results presented in the literature. Actual results may vary depending on the specific protein, buffer conditions, and other experimental parameters.
The data illustrates that under identical conditions, the this compound can yield a higher degree of labeling compared to its NHS ester counterpart. This is attributed to the greater hydrolytic stability of the TFP ester, which minimizes the loss of the reactive species to hydrolysis during the labeling reaction.
Experimental Protocols
Accurate quantification of the degree of labeling is crucial for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the resulting bioconjugate. The most common method for determining the DOL of molecules labeled with a UV-active moiety like the TCO group is through UV-Vis spectrophotometry.
Protocol: Quantifying the Degree of Labeling (DOL) using UV-Vis Spectrophotometry
1. Materials:
-
Labeled protein solution (e.g., BSA-TCO-PEG8)
-
Unlabeled protein solution (for baseline measurement)
-
Reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
2. Procedure:
-
Purification of the Labeled Protein: It is critical to remove any unreacted this compound from the labeled protein solution. This is typically achieved using size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15 minutes. Set the wavelength scan from 250 nm to 400 nm.
-
Blanking: Fill a clean, UV-transparent cuvette with the reaction buffer used for the labeling reaction and use this to blank the spectrophotometer.
-
Measurement of Labeled Protein:
-
Measure the absorbance of the purified, labeled protein solution.
-
Record the absorbance at 280 nm (A_280_labeled) and at the wavelength of maximum absorbance for the TCO group (typically around 258 nm, however, for practical purposes, the protein absorbance at 280 nm is the primary measurement).
-
-
Measurement of Unlabeled Protein:
-
Measure the absorbance of a solution of the unlabeled protein at the same concentration as the labeled protein.
-
Record the absorbance at 280 nm (A_280_unlabeled).
-
3. Calculation of Degree of Labeling (DOL):
The DOL is calculated using the following formula:
Where:
-
A_280_labeled: Absorbance of the labeled protein at 280 nm.
-
A_280_unlabeled: Absorbance of the unlabeled protein at 280 nm.
-
ε_TCO: Molar extinction coefficient of the TCO group at 280 nm (this value should be provided by the manufacturer of the this compound).
-
C_protein: Molar concentration of the protein.
The concentration of the protein can be determined using a standard protein concentration assay (e.g., BCA or Bradford assay) or by using its known molar extinction coefficient at 280 nm if the contribution from the TCO label is subtracted.
Visualizing the Workflow and Logic
To further clarify the processes and decision-making involved in labeling and quantification, the following diagrams are provided.
Caption: Experimental workflow for labeling a protein with this compound and quantifying the degree of labeling.
Caption: A decision-making flowchart for selecting between this compound and TCO-PEG8-NHS ester.
References
A Head-to-Head Battle: TCO vs. DBCO in Copper-Free Click Chemistry
A Comprehensive Guide for Researchers in Drug Development and Bioconjugation
In the realm of bioorthogonal chemistry, the ability to selectively and efficiently form covalent bonds within complex biological systems is paramount. Copper-free click chemistry has emerged as a powerful tool for achieving this, enabling advancements in drug delivery, in vivo imaging, and the development of antibody-drug conjugates (ADCs). Among the most prominent players in this field are trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO), each with its unique set of characteristics. This guide provides an objective comparison of TCO and DBCO, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
At a Glance: TCO vs. DBCO
| Feature | TCO (trans-cyclooctene) | DBCO (dibenzocyclooctyne) |
| Reaction Partner | Tetrazine | Azide |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Speed | Exceptionally fast | Moderate to fast |
| Primary Advantage | Unparalleled reaction kinetics | High stability and commercial availability |
| Primary Consideration | Potential for isomerization and lower stability | Slower kinetics compared to TCO |
Quantitative Comparison of Performance
The choice between TCO and DBCO often hinges on a trade-off between reaction speed and stability. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction. The TCO-tetrazine ligation is renowned for its extraordinarily fast kinetics, often orders of magnitude faster than the DBCO-azide reaction.[1]
| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| TCO Derivatives + Tetrazine Derivatives | ||
| TCO + Dipyridyl Tetrazine | ~2,000[2] | - |
| (E)-cyclooct-4-enol (TCO-OH) + Tetrazine (Tz) | 210[3] | PBS, pH 7.4, 37°C |
| d-TCO + Dipyridyl-s-tetrazine | 366,000 (± 15,000)[4] | Water, 25°C |
| oxoTCO + Dipyridyl-s-tetrazine | 94,600[5] | PBS, 25°C |
| s-TCO-TAMRA conjugate + protein-tetrazine | Faster than traditional TCO-TAMRA | Live cells |
| DBCO Derivatives + Azide Derivatives | ||
| DBCO-PEG4-acid + Azide-PEG4-acid | 2.1 (± 0.2) | PBS, pH 7.4, 37°C |
| DBCO | ~1-2 | - |
| 3,9-difluoro-4,8-dimethoxy-dibenzocyclooctyn-1-one | 3.5 | - |
Table 2: Stability
The stability of the click chemistry handle is crucial, especially for in vivo applications where the molecule is exposed to biological nucleophiles and reducing agents.
| Compound | Condition | Stability/Instability |
| TCO Derivatives | ||
| TCO | In the presence of thiols | Can isomerize to the unreactive cis-isomer. |
| TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 hours. |
| d-TCO | Aqueous solutions, room temperature | No decomposition observed. |
| d-TCO | Human serum, room temperature, 4 days | Remained as trans-isomer (>97%). |
| DBCO Derivatives | ||
| DBCO | In the presence of biological thiols | Exhibits moderate stability, but can degrade. |
| DBCO | Acidic conditions | Susceptible to degradation. |
| DBCO | In the presence of GSH (glutathione) | Less stable than BCN, with a half-life of ~71 minutes. |
| DBCO | Intracellular conditions (RAW264.7 cells), 24h | 36% (± 0.8%) degradation. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for key experiments related to TCO and DBCO chemistry.
Protocol 1: Antibody Conjugation with DBCO-NHS Ester
This protocol outlines the steps for labeling an antibody with a DBCO moiety for subsequent copper-free click chemistry.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or centrifugal filter units for buffer exchange
-
Tris buffer (100 mM, pH 8.0) for quenching
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to PBS, pH 7.4.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
DBCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO/DMF concentration should be below 20% to avoid antibody denaturation.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
-
Quenching Reaction:
-
Add Tris buffer to the reaction mixture to a final concentration of 10 mM to quench any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and quenching buffer by buffer exchange into PBS, pH 7.4, using a desalting column or a centrifugal filter unit.
-
-
Downstream Click Reaction:
-
Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule.
-
Incubate overnight at 4°C.
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, reverse phase, or ion exchange HPLC).
-
Protocol 2: Measuring Reaction Kinetics using Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring the rapid kinetics of the TCO-tetrazine ligation by observing changes in the absorbance spectrum.
Materials:
-
TCO derivative solution in a suitable buffer (e.g., PBS)
-
Tetrazine derivative solution in the same buffer
-
Stopped-flow spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the TCO and tetrazine derivatives in the desired buffer. The concentrations should be chosen so that the reaction half-life is within the detection limits of the instrument.
-
-
Instrument Setup:
-
Set the spectrophotometer to monitor the wavelength where the absorbance change upon reaction is maximal. For many tetrazine ligations, this is the disappearance of the tetrazine absorbance at around 320 nm or 520 nm.
-
Equilibrate the instrument and the sample syringes to the desired reaction temperature.
-
-
Data Acquisition:
-
Load the TCO and tetrazine solutions into the two separate syringes of the stopped-flow apparatus.
-
Initiate the measurement. The instrument will rapidly mix the two solutions and record the change in absorbance over time, typically on a millisecond timescale.
-
-
Data Analysis:
-
The resulting data (absorbance vs. time) is fitted to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., if one reactant is in large excess).
-
The second-order rate constant (k₂) is then calculated from the observed rate constant and the known concentrations of the reactants.
-
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Pre-targeting workflow using TCO-tetrazine click chemistry for PET imaging.
This workflow leverages the exceptionally fast kinetics of the TCO-tetrazine reaction for in vivo applications. A TCO-modified antibody is first administered and allowed to accumulate at the tumor site. A clearing agent can be used to remove excess circulating antibody. Subsequently, a tetrazine-labeled imaging agent (e.g., a PET tracer) is administered, which rapidly "clicks" with the TCO on the tumor-bound antibody, leading to a high-contrast image of the tumor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Molecular Crowding: An Evaluation of the PEG8 Linker's Steric Hindrance Effects in Bioconjugation
In the intricate world of drug development and molecular biology, the precise tethering of molecules is paramount. Linkers, the chemical bridges that connect biological entities, play a critical role in the efficacy and stability of complex bioconjugates such as antibody-drug conjugates (ADCs). Among the most utilized spacers is the polyethylene glycol (PEG) linker, lauded for its hydrophilicity, biocompatibility, and ability to modulate pharmacokinetic properties.[1][2] This guide provides a comparative analysis of the PEG8 linker, focusing on its steric hindrance effects and how it measures up against other linker alternatives. Through an examination of experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their bioconjugation strategies.
The length of a PEG linker is a crucial design parameter, directly influencing the physicochemical and biological properties of the resulting bioconjugate.[1] Shorter PEG chains, like PEG8, are often employed to create compact conjugates, while longer linkers may be necessary to overcome significant steric hindrance between the conjugated molecules or to enhance solubility.[1][3] The concept of steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that hinders a chemical reaction or interaction. In the context of bioconjugation, the PEG linker itself can introduce steric hindrance, potentially impeding the binding of the conjugate to its target.
Comparative Analysis of PEG Linker Length on Bioconjugate Properties
The selection of an appropriate linker length is a balancing act between mitigating steric hindrance, enhancing solubility, and maintaining the biological activity of the conjugated molecules. The following tables summarize quantitative data from various studies, offering a comparative look at how different PEG linker lengths affect key bioconjugate parameters.
| Linker Type | Property | Observation | Reference |
| PEG8 | In Vivo Efficacy | ADCs with PEG8 linkers have demonstrated favorable in vivo efficacy and pharmacokinetic profiles. | |
| PEG8 vs. Shorter/No PEG | Off-target Toxicity | Rats dosed with ADCs containing PEG8 or PEG12 linkers had a 100% survival rate, compared to 0% or 15% for those with no PEG or a PEG4 linker, respectively. These longer linkers also resulted in minimal effects on reticulocytes, platelets, and liver enzymes. | |
| PEG4 vs. PEG8 vs. PEG10k | In Vitro Cytotoxicity | In a study with miniaturized affibody-based drug conjugates, the introduction of a 4 kDa and a 10 kDa PEG linker led to a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker. | |
| PEG8 vs. Other Linkers | Fc Receptor Binding | An ADC with a PEG8 linker (aHISTPEG8) showed some loss in affinity for Fc receptors, but to a much lesser extent than a conjugate with a PEG4 linker (H10NPEG4), which was significantly impacted likely due to a higher drug load. |
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated Molecule |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of linker effects on bioconjugate performance. Below are representative protocols for key experiments used to assess steric hindrance and binding affinity.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used for the real-time detection of biomolecular interactions. It is a powerful tool for quantifying the binding affinity and kinetics of an antibody-drug conjugate to its target antigen, providing insights into how the linker may be affecting this interaction.
Objective: To determine the on-rate (k_a), off-rate (k_d), and equilibrium dissociation constant (K_D) of a PEGylated bioconjugate to its target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Ligand (target protein)
-
Analyte (PEGylated bioconjugate)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (PEGylated bioconjugate) in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected K_D.
-
Inject the analyte solutions sequentially over the ligand-immobilized surface, starting with the lowest concentration. Each injection cycle consists of an association phase and a dissociation phase.
-
-
Regeneration:
-
After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a, k_d) and the affinity (K_D).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Target Binding
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A sandwich ELISA can be used to assess the binding capability of a PEGylated antibody to its target antigen.
Objective: To evaluate the relative binding of a PEGylated antibody to its target antigen compared to an unconjugated antibody.
Materials:
-
96-well microtiter plates
-
Capture antibody (specific for the target antigen)
-
Target antigen
-
PEGylated antibody and unconjugated control antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Antigen Binding: Add the target antigen to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Binding: Add serial dilutions of the PEGylated antibody and the unconjugated control antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Compare the dose-response curves of the PEGylated antibody and the unconjugated control to assess any reduction in binding affinity, which could be attributed to steric hindrance.
Visualizing the Impact of Steric Hindrance
To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.
SPR experimental workflow for assessing binding kinetics.
Key steps in a sandwich ELISA for evaluating target binding.
Interplay of PEG linker properties and their therapeutic consequences.
Conclusion
The choice of a linker is a critical decision in the design of bioconjugates, with the PEG8 linker offering a favorable balance of properties for many applications. Its moderate length can provide sufficient spacing to overcome some steric clashes without the potential for reduced in vitro potency that can be associated with very long PEG chains. As the experimental data indicates, PEG8 linkers contribute to improved pharmacokinetic profiles and in vivo efficacy, highlighting their utility in the development of robust and effective therapeutics. However, the optimal linker is always context-dependent, and researchers must carefully consider the specific antibody, payload, and target when selecting the most appropriate linker to maximize the therapeutic window. The methodologies and comparative data presented in this guide serve as a valuable resource for navigating the complexities of linker design and evaluation.
References
A Comparative Analysis of PEG Spacer Length in TCO Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the precise engineering of bioconjugates is paramount to achieving therapeutic efficacy and safety. In the realm of bioorthogonal chemistry, the reaction between trans-cyclooctene (TCO) and tetrazine stands out for its exceptional speed and specificity.[1][2] The integration of polyethylene glycol (PEG) spacers into TCO linkers provides a critical tool for modulating the physicochemical and pharmacokinetic properties of the final conjugate, such as an antibody-drug conjugate (ADC).[3][4] This guide offers an objective comparison of different length PEG spacers in TCO linkers, supported by experimental data, to inform the selection of the optimal linker for your application.
The length of the PEG spacer—typically varying from short, discrete units like PEG4 to longer chains like PEG12 or more—directly influences solubility, stability, reaction kinetics, and in vivo behavior.[5] Longer PEG chains increase the hydrodynamic radius of a molecule, which can enhance circulation half-life and improve the solubility of hydrophobic payloads. Conversely, the choice of spacer length can also affect steric hindrance and accessibility to the target site, making the selection a crucial optimization step in the design of novel therapeutics.
Data Presentation: Impact of PEG Spacer Length on Bioconjugate Properties
The selection of an optimal PEG spacer length involves a trade-off between various physicochemical and biological properties. The following tables summarize the general trends and quantitative data compiled from various studies, highlighting the impact of PEG spacer length on key performance indicators for TCO-linked bioconjugates.
Table 1: Physicochemical and Kinetic Properties vs. TCO-PEG Spacer Length
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12) | Data Highlights & Citations |
| Aqueous Solubility | Low | Improved | High | Increasing PEG length significantly enhances the aqueous solubility of often-hydrophobic TCO moieties and their conjugates. |
| Lipophilicity (logD) | High | Moderate | Low | Probes without PEG linkers are generally more lipophilic. Increasing PEG length enhances hydrophilicity. |
| Reaction Kinetics (k₂) with Tetrazine | Fast | Slightly Reduced | Potentially Reduced | The intrinsic reactivity of the TCO core is the primary driver of kinetics (k₂ often >800 M⁻¹s⁻¹). Very long PEG chains may introduce minor steric hindrance. |
| Steric Hindrance | Low | Moderate | High | The flexible PEG chain can minimize steric hindrance in many contexts but excessively long linkers might sterically block binding sites. |
Table 2: Pharmacokinetic and In Vivo Properties vs. TCO-PEG Spacer Length
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG8+) | Data Highlights & Citations |
| Blood Clearance | Fast | Slower | Slowest | PEGylation significantly prolongs circulation time. Clearance rates increase rapidly for conjugates bearing PEGs smaller than PEG8. |
| In Vivo Half-Life | Short | Increased | Maximized | Longer PEG chains form a hydration shell that reduces non-specific clearance by the mononuclear phagocyte system (MPS). |
| Tumor/Target Uptake | Variable | Potentially Improved | Can be Reduced | While prolonged circulation can increase accumulation, excessively long linkers might sterically hinder target engagement. The optimal length is context-dependent. |
| Tolerability | Lower | Improved | Improved | In one study, conjugates with PEGs smaller than PEG8 were not well-tolerated at high doses in mice. |
Visualization of Workflows and Relationships
Diagrams created using Graphviz illustrate key processes and concepts in the application of TCO-PEG linkers.
Experimental Protocols
Reproducible results depend on detailed methodologies. The following are representative protocols for key experiments involved in the synthesis and evaluation of bioconjugates using TCO-PEG linkers.
This protocol describes the covalent attachment of a TCO-PEGn-NHS ester to primary amines (e.g., lysine residues) on an antibody.
-
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at 2-5 mg/mL.
-
TCO-PEGn-NHS ester (where n = 4, 8, 12, etc.).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Desalting columns (e.g., PD-10) for purification.
-
-
Procedure:
-
Antibody Preparation: Ensure the antibody is in the correct buffer and concentration. The buffer must not contain primary amines like Tris.
-
NHS Ester Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEGn-NHS ester to the antibody solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted TCO-linker by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Characterization: Determine the concentration of the TCO-labeled antibody and the average number of TCO molecules per antibody. Proceed to the tetrazine ligation step.
-
After ligating a tetrazine-payload to the TCO-functionalized antibody, Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and assess sample heterogeneity.
-
Materials:
-
ADC sample.
-
HIC column.
-
Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7).
-
-
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Elution: Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.
-
Data Analysis: Integrate the peak areas from the chromatogram corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Calculate the weighted average DAR from the relative peak areas.
-
This assay evaluates the stability of the final ADC, specifically the integrity of the linker and payload attachment, in a biological matrix.
-
Materials:
-
Purified ADC.
-
Human or mouse plasma.
-
Incubator at 37°C.
-
Analytical method to detect intact ADC (e.g., ELISA, HIC).
-
-
Procedure:
-
Incubation: Incubate the ADC in the selected plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analysis: Analyze the samples to quantify the percentage of intact ADC remaining at each time point.
-
Reporting: Report stability as the percentage of intact ADC over time or calculate a half-life in plasma.
-
References
Safety Operating Guide
Personal protective equipment for handling TCO-PEG8-TFP ester
Essential Safety and Handling Guide for TCO-PEG8-TFP Ester
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling and disposal of this chemical, minimizing risk and promoting a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Chemical Name | This compound | BroadPharm, CD Bioparticles |
| CAS Number | 2353410-06-5 | BroadPharm |
| Molecular Formula | C34H51F4NO12 | BroadPharm |
| Molecular Weight | 741.8 g/mol | BroadPharm |
| Purity | >95% | BroadPharm |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm |
| Storage Conditions | Store at -20°C | BroadPharm |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Eye Irritation: May cause serious eye irritation.
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.
-
Harmful if Swallowed: May be harmful if ingested.
The tetrafluorophenyl (TFP) ester is an amine-reactive functional group. TFP esters are known to be more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which makes them more stable in aqueous solutions during bioconjugation reactions.[1][2][3][4] The trans-cyclooctene (TCO) moiety is a reactive dienophile used in bioorthogonal chemistry. Due to its strained double bond, it has a limited shelf life and can isomerize to the less reactive cis-cyclooctene.[5] Therefore, long-term storage is not recommended. The polyethylene glycol (PEG) component is generally considered to have low toxicity.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment must be worn at all times when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for procedures with a high risk of splashing. |
| Skin and Body Protection | A laboratory coat. Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended. Work in a well-ventilated area, preferably a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe and effective use of this compound.
1. Preparation and Pre-Handling:
- Read and understand this safety guide thoroughly before starting any work.
- Ensure all necessary PPE is available and in good condition.
- Work in a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.
- Have an emergency plan in place, including the location of safety showers, eyewash stations, and fire extinguishers.
2. Handling the Compound:
- Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
- Weigh the desired amount of the compound in a fume hood. Avoid creating dust.
- Prepare solutions in a fume hood. The compound is soluble in organic solvents such as DMSO, DCM, and DMF.
3. In Case of a Spill:
- Evacuate the immediate area.
- If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
- Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
- Ventilate the area and decontaminate the spill surface.
4. First Aid Measures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
- Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected as hazardous chemical waste.
- Do not mix this waste with other waste streams unless compatible.
2. Waste Collection and Labeling:
- Collect solid waste in a clearly labeled, sealed container.
- Collect liquid waste in a compatible, leak-proof container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Include the approximate concentration and solvent if it is a solution.
3. Container Disposal:
- Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
- The rinsate must be collected as hazardous chemical waste.
- After triple-rinsing, deface the label on the container and dispose of it according to your institution's guidelines for empty chemical containers.
4. Final Disposal:
- All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow from understanding the chemical's properties to implementing the correct handling and disposal procedures.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 2353410-06-5 | BroadPharm [broadpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
